4-(2-Aminoethyl)thiomorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-thiomorpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2S/c7-1-2-8-3-5-9-6-4-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVBAVBXVSHER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378280 | |
| Record name | 4-(2-Aminoethyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53515-36-9 | |
| Record name | 4-(2-Aminoethyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiomorpholin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Aminoethyl)thiomorpholine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-(2-Aminoethyl)thiomorpholine. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and materials science.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring a thiomorpholine ring substituted with an aminoethyl group at the nitrogen atom. The presence of both a secondary amine within the ring and a primary amine on the side chain makes it a versatile building block in organic synthesis.
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited in publicly available literature. Therefore, some values are compared with its close structural analog, 4-(2-Aminoethyl)morpholine, to provide a reasonable estimation.
| Property | Value | Source/Notes |
| CAS Number | 53515-36-9 | [1] |
| Molecular Formula | C₆H₁₄N₂S | [1] |
| Molecular Weight | 146.26 g/mol | [1] |
| Boiling Point | 243 °C at 760 mmHg | |
| Density | 1.057 g/cm³ | |
| pKa | Not available | Data for 4-(2-Aminoethyl)morpholine: 4.84, 9.45 |
| logP | Not available | Estimated to be slightly higher than its morpholine analog due to the sulfur atom. |
| Appearance | Not available | Likely a liquid at room temperature. |
Experimental Protocols
Synthesis of this compound:
This procedure is a generalized method and may require optimization.
Materials:
-
Thiomorpholine
-
2-Chloroethylamine hydrochloride
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of thiomorpholine (1.0 eq) in the chosen solvent, add the base (2.2 eq).
-
Stir the mixture at room temperature and add 2-chloroethylamine hydrochloride (1.1 eq) portion-wise.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Characterization: The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity. The spectra would be expected to show characteristic peaks for the thiomorpholine ring protons and carbons, as well as those for the aminoethyl side chain.
-
Mass Spectrometry: To confirm the molecular weight.
-
IR Spectroscopy: To identify the characteristic functional groups, such as N-H stretches of the primary amine and C-N and C-S stretches of the thiomorpholine ring.
General Experimental Workflow:
Caption: A general workflow for the synthesis and purification of this compound.
Potential Biological Activity and Signaling Pathways
The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, being a component of several approved drugs and numerous investigational compounds.[2] Derivatives of thiomorpholine have been reported to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
While the specific biological targets and signaling pathways modulated by this compound have not been extensively studied, its structural features suggest potential for interaction with various biological systems. The primary amine of the aminoethyl side chain provides a key point for further functionalization to create a library of derivatives for screening against different targets.
Given the known activities of other thiomorpholine-containing molecules, a plausible area of investigation for this compound and its derivatives could be in the realm of kinase inhibition . Many kinase inhibitors incorporate a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The thiomorpholine moiety, with its ability to form hydrogen bonds and engage in hydrophobic interactions, is well-suited for this purpose.
Hypothetical Kinase Inhibition Signaling Pathway:
The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors. This is a hypothetical representation of where a this compound-based inhibitor might act.
Caption: A hypothetical signaling pathway potentially targeted by a this compound-based kinase inhibitor.
Conclusion
This compound is a chemical entity with significant potential for the development of novel therapeutics and advanced materials. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its biological activities in various disease models. This guide provides a foundational resource for scientists and researchers embarking on studies involving this promising molecule.
References
An In-depth Technical Guide to the Synthesis of 4-(2-Aminoethyl)thiomorpholine from Cysteamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a multi-step synthesis protocol for 4-(2-Aminoethyl)thiomorpholine, starting from the readily available precursor, cysteamine. The synthesis is presented in two main stages: the formation of the core thiomorpholine ring from cysteamine, followed by the N-alkylation of the thiomorpholine intermediate to yield the final product.
The first stage is a well-documented, modern approach utilizing a continuous flow photochemical thiol-ene reaction, which offers high efficiency and scalability. The second stage presents a robust protocol for N-aminoethylation based on established methodologies for similar heterocyclic compounds.
This document is intended to provide researchers and professionals in drug development and medicinal chemistry with the detailed information necessary to understand and replicate this synthetic pathway.
Stage 1: Synthesis of Thiomorpholine from Cysteamine Hydrochloride
The initial stage involves the synthesis of the thiomorpholine scaffold from cysteamine hydrochloride and vinyl chloride. This state-of-the-art method employs a continuous flow photochemical thiol-ene reaction followed by a base-mediated cyclization. This two-step, one-pot procedure is highly efficient and can be performed in a telescoped manner.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the continuous flow synthesis of thiomorpholine.
Table 1: Optimized Conditions for Photochemical Thiol-Ene Reaction
| Parameter | Value | Reference |
| Substrate Concentration | 4 M Cysteamine HCl in Methanol | [2] |
| Photocatalyst | 9-fluorenone (0.1–0.5 mol %) | [2] |
| Alkene | Vinyl Chloride (1.0 equivalent) | [2] |
| Wavelength | 365 nm LED | [3] |
| Temperature | 20 °C | [3] |
| Residence Time | ~20 minutes | [3] |
| Yield of Intermediate | Quantitative | [1][2] |
Table 2: Conditions for Base-Mediated Cyclization
| Parameter | Value | Reference |
| Base | Diisopropylethylamine (DIPEA) (2 equivalents) | [1] |
| Temperature | 100 °C | [1] |
| Residence Time | ~5 minutes | [3] |
| NMR Yield (Thiomorpholine) | 86-89% | [1] |
| Overall Isolated Yield | 54% (after distillation) | [3] |
Experimental Protocol: Continuous Flow Synthesis of Thiomorpholine
Materials:
-
Cysteamine hydrochloride
-
9-fluorenone
-
Methanol (MeOH)
-
Diphenyl ether (internal standard, optional)
-
Vinyl chloride (gas)
-
Diisopropylethylamine (DIPEA)
-
Argon (Ar)
Equipment:
-
Continuous flow photoreactor system with a 365 nm LED
-
Syringe pumps
-
Mass flow controller for vinyl chloride
-
T-mixer
-
Heated reactor coil (residence time unit)
-
Back-pressure regulator
Procedure:
-
Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 9-fluorenone (0.5 mol %) and an internal standard like diphenyl ether, if desired. Aid dissolution by sonication. Degas the solution by sparging with argon.[2]
-
System Setup: Set up the continuous flow reactor. The photoreactor thermostat should be set to 20 °C and the LED cooling to 15 °C.[3]
-
Photochemical Thiol-Ene Reaction: Pump the prepared feed solution into the photoreactor. Simultaneously, introduce vinyl chloride gas using a mass flow controller at a stoichiometry of 1.0 equivalent. Irradiate the mixture at 365 nm. Adjust the flow rates to achieve a residence time of approximately 20 minutes. The output will be a stream containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.[3]
-
Base-Mediated Cyclization: The output stream from the photoreactor is mixed with a stream of DIPEA (2 equivalents) in methanol using a T-mixer.
-
Heating and Cyclization: The combined stream is passed through a heated reactor coil at 100 °C to facilitate the cyclization to thiomorpholine. A back-pressure regulator should be used to handle temperatures above the solvent's boiling point. The residence time in the heated coil should be approximately 5 minutes.[1][3]
-
Work-up and Purification: The resulting mixture containing thiomorpholine is collected. The final product can be isolated and purified via distillation.[3]
Synthesis Workflow: Stage 1
Caption: Continuous flow synthesis of thiomorpholine from cysteamine HCl.
Stage 2: Synthesis of this compound from Thiomorpholine
The second stage involves the N-alkylation of the thiomorpholine synthesized in Stage 1 to introduce the 2-aminoethyl group. While a direct protocol starting from thiomorpholine is not extensively documented, a reliable synthesis can be proposed based on the analogous and successful N-alkylation of morpholine with 2-bromoethylamine hydrobromide.[4] This reaction proceeds by nucleophilic substitution, where the secondary amine of the thiomorpholine ring attacks the electrophilic carbon of the bromoethylamine.
Experimental Protocol: N-Aminoethylation of Thiomorpholine (Proposed)
Materials:
-
Thiomorpholine (from Stage 1)
-
2-Bromoethylamine hydrobromide
-
Acetone
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine thiomorpholine (3.0 equivalents) and 2-bromoethylamine hydrobromide (1.0 equivalent). Note: Thiomorpholine acts as both the reactant and the solvent/base in this solvent-free approach.[4]
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add acetone to the reaction mixture to precipitate the thiomorpholine hydrobromide salt.
-
Isolation: Filter the mixture to remove the precipitated salt. Wash the solid with a small amount of cold acetone.
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the excess thiomorpholine and acetone. The resulting crude product, this compound, can be further purified by vacuum distillation or column chromatography on silica gel.
Synthesis Pathway: Overall Scheme
Caption: Overall synthesis pathway from cysteamine to this compound.
Conclusion
This guide outlines a comprehensive and efficient pathway for the synthesis of this compound from cysteamine. By combining a modern, continuous flow synthesis for the thiomorpholine core with a robust, literature-analogous method for N-alkylation, this document provides a valuable resource for researchers in the pharmaceutical and chemical sciences. The provided protocols and data are intended to serve as a strong foundation for the successful synthesis of this important compound.
References
Spectroscopic data for 4-(2-Aminoethyl)thiomorpholine (NMR, IR, MS)
Absence of Publicly Available Spectroscopic Data for 4-(2-Aminoethyl)thiomorpholine
A Technical Note for Researchers and Drug Development Professionals
Executive Summary
A comprehensive search of publicly accessible scientific databases, chemical vendor catalogs, and patent literature was conducted to collate spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the compound this compound (CAS 53515-36-9). Despite its commercial availability, no experimental ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for this specific compound has been found in the public domain. Similarly, detailed experimental protocols for its spectroscopic characterization are not available in published literature.
This document serves to inform researchers, scientists, and drug development professionals of this data gap. To provide a valuable point of reference, this guide presents a complete set of spectroscopic data and experimental protocols for the closely related structural analog, 4-(2-Aminoethyl)morpholine (CAS 2038-03-1). The key structural difference is the presence of an oxygen atom in the morpholine ring instead of a sulfur atom in the thiomorpholine ring. This information can serve as a useful benchmark for researchers working with or synthesizing this compound.
Spectroscopic Data for the Analog Compound: 4-(2-Aminoethyl)morpholine
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(2-Aminoethyl)morpholine.
NMR Spectroscopic Data
Table 1: ¹H NMR Data for 4-(2-Aminoethyl)morpholine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.65 | t, J=4.6 Hz | 4H | O(CH₂)₂ |
| 2.75 | t, J=6.1 Hz | 2H | NCH₂CH₂N |
| 2.44 | t, J=6.1 Hz | 2H | NCH₂CH₂N |
| 2.39 | t, J=4.6 Hz | 4H | N(CH₂)₂ |
| 1.33 | s | 2H | NH₂ |
Table 2: ¹³C NMR Data for 4-(2-Aminoethyl)morpholine
| Chemical Shift (ppm) | Assignment |
| 67.0 | O(CH₂)₂ |
| 57.2 | NCH₂CH₂N |
| 53.7 | N(CH₂)₂ |
| 38.0 | NCH₂CH₂N |
IR Spectroscopic Data
Table 3: Key IR Absorptions for 4-(2-Aminoethyl)morpholine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | m, br | N-H stretch (primary amine) |
| 2950-2800 | s | C-H stretch (aliphatic) |
| 1590 | m | N-H bend (scissoring) |
| 1455 | m | C-H bend (scissoring) |
| 1115 | s | C-O-C stretch (ether) |
s = strong, m = medium, br = broad
Mass Spectrometry Data
Table 4: Mass Spectrometry Data for 4-(2-Aminoethyl)morpholine
| m/z | Relative Intensity (%) | Assignment |
| 130.11 | 100 | [M]⁺ (Molecular Ion) |
| 100.09 | 85 | [M - CH₂NH₂]⁺ |
| 86.08 | 95 | [M - C₂H₄NH₂]⁺ |
| 56.05 | 70 | [C₃H₆N]⁺ |
Experimental Protocols for 4-(2-Aminoethyl)morpholine
The following are representative experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Sample Preparation: 10-20 mg of 4-(2-Aminoethyl)morpholine was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
Infrared (IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.
-
Sample Preparation: A small drop of neat 4-(2-Aminoethyl)morpholine was placed directly onto the diamond crystal of the UATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 8
-
Data Format: Transmittance
-
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6890 GC coupled to a 5973N Mass Selective Detector.
-
Sample Introduction: A 1 µL aliquot of a dilute solution of 4-(2-Aminoethyl)morpholine in methanol was injected into the GC inlet.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 30-300
-
Source Temperature: 230 °C
-
Hypothetical Synthesis Workflow for this compound
An In-Depth Technical Guide to 4-(2-Aminoethyl)thiomorpholine (CAS Number: 53515-36-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Aminoethyl)thiomorpholine is a heterocyclic amine containing a thiomorpholine scaffold, a structure of significant interest in medicinal chemistry. The thiomorpholine moiety is recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Derivatives of thiomorpholine have demonstrated a broad spectrum of pharmacological activities, including antitubercular, antioxidant, hypolipidemic, and antihypertensive properties.[2][3] This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its chemical and physical properties, safety and handling information, and potential applications in drug discovery and development, with a focus on its vasodilatory potential. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates existing knowledge on related compounds and relevant experimental methodologies to support further research.
Chemical and Physical Properties
This section summarizes the key physicochemical properties of this compound. The data has been compiled from various chemical supplier catalogs and databases.
| Property | Value | Reference(s) |
| CAS Number | 53515-36-9 | [4] |
| Molecular Formula | C₆H₁₄N₂S | [4] |
| Molecular Weight | 146.26 g/mol | [5] |
| Appearance | Not specified; likely a liquid or low-melting solid at room temp. | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Flash Point | Not specified | |
| Solubility | Not specified | |
| MDL Number | MFCD02179434 | [5] |
Synthesis and Characterization
General Synthetic Approaches
The synthesis of N-substituted thiomorpholines can be achieved through several routes:
-
Alkylation of Thiomorpholine: A common method involves the reaction of thiomorpholine with a suitable electrophile. For the synthesis of this compound, this would likely involve the reaction of thiomorpholine with a 2-aminoethyl halide or a protected equivalent, such as N-(2-chloroethyl)phthalimide, followed by deprotection.
-
Reductive Amination: The reaction of thiomorpholine with an appropriate aldehyde, such as aminoacetaldehyde or a protected form, under reductive conditions (e.g., sodium triacetoxyborohydride) could also yield the target compound.
-
Ring-Opening of Aziridines: The reaction of a suitable thiol with an activated aziridine can lead to the formation of the thiomorpholine ring system. For instance, the reaction of 2-mercaptoethanol with an N-substituted aziridine derivative could be a potential route.[6]
-
Multi-component Reactions: Copper-catalyzed three-component reactions of terminal alkynes, isothiocyanates, and aziridines have been reported for the synthesis of highly substituted thiomorpholines.[7]
A plausible synthetic workflow for the alkylation approach is depicted below.
Caption: General workflow for the synthesis of this compound via N-alkylation.
Spectral Data
Specific spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the surveyed literature. However, data for analogous compounds can provide an estimation of expected spectral features.
2.2.1. ¹H and ¹³C NMR Spectroscopy
For comparison, the NMR data for the analogous compound, 4-(2-Aminoethyl)morpholine (CAS 2038-03-1), is available.[7][8] The substitution of the oxygen atom in the morpholine ring with a sulfur atom in the thiomorpholine ring is expected to cause upfield shifts for the adjacent methylene protons and carbons due to the lower electronegativity of sulfur compared to oxygen.
Expected ¹H NMR (CDCl₃) Chemical Shifts (δ, ppm):
-
-CH₂-S-CH₂-: ~2.6-2.8 (multiplet)
-
-CH₂-N(ring)-CH₂-: ~2.4-2.6 (multiplet)
-
-N-CH₂-CH₂-NH₂: ~2.7-2.9 (triplet) and ~2.4-2.6 (triplet)
-
-NH₂: A broad singlet, chemical shift is concentration and solvent dependent.
Expected ¹³C NMR (CDCl₃) Chemical Shifts (δ, ppm):
-
-CH₂-S-CH₂-: ~28-32
-
-CH₂-N(ring)-CH₂-: ~53-57
-
-N-CH₂-CH₂-NH₂: ~58-62 and ~38-42
2.2.2. Mass Spectrometry
The nominal mass of this compound is 146. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 146. Common fragmentation patterns would likely involve cleavage of the ethylamino side chain and fragmentation of the thiomorpholine ring.
Biological Activity and Potential Applications
The thiomorpholine scaffold is a key component in numerous compounds with diverse biological activities. This suggests that this compound could serve as a valuable building block or lead compound in drug discovery.
Vasodilatory and Antihypertensive Potential
Several studies have highlighted the potential of thiomorpholine derivatives as antihypertensive agents.[2] The vasodilatory effect is a key mechanism for lowering blood pressure. While direct evidence for this compound is lacking, its structural features are consistent with compounds that may interact with cardiovascular targets.
Potential Mechanism of Action: The vasodilatory effects of many compounds are mediated through the nitric oxide (NO) signaling pathway.[9][10] It is plausible that N-substituted thiomorpholine derivatives could modulate this pathway, leading to the relaxation of vascular smooth muscle.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilator responses to the endomorphin peptides, but not nociceptin/OFQ, are mediated by nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]
- 7. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]
- 8. Acetylcholine activates a regenerative vasodilator mechanism that is sensitive to nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholine activates a regenerative vasodilator mechanism that is sensitive to nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiomorpholine Scaffold: A Privileged Core in Modern Medicinal Chemistry and its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiomorpholine nucleus, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, make it a versatile building block for the design of novel therapeutic agents. The substitution of the oxygen atom in the analogous morpholine ring with sulfur significantly alters the lipophilicity and metabolic stability of the resulting derivatives, often leading to enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the mechanisms of action of thiomorpholine derivatives across various therapeutic areas, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized for comparative analysis.
Anticancer Activity: Targeting Key Signaling Pathways
Thiomorpholine derivatives have demonstrated significant potential as anticancer agents, primarily through the modulation of critical signaling pathways that are often dysregulated in cancer. One of the most prominent mechanisms is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which plays a central role in cell growth, proliferation, survival, and angiogenesis.
Inhibition of the PI3K/Akt/mTOR Pathway
Several studies have reported thiomorpholine-containing compounds that exhibit potent inhibitory activity against kinases within the PI3K/Akt/mTOR cascade. By targeting these key signaling nodes, these derivatives can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis. The thiomorpholine moiety often serves as a crucial pharmacophore, fitting into the ATP-binding pocket of these kinases and disrupting their catalytic activity.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by thiomorpholine derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative thiomorpholine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl thiomorpholine 10c | A549 (Lung) | 10.1 | [1] |
| HeLa (Cervical) | 30.0 | [1] | |
| Thiomorpholine 1,1-dioxide 1,2,3-triazole hybrid 3j | MCF-7 (Breast) | 7.80 | [2] |
| HeLa (Cervical) | 6.80 | [2] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Thiomorpholine derivatives have shown promising activity against a range of bacteria and fungi.[3] The proposed mechanisms of action often involve the disruption of essential cellular processes in microorganisms.
Mechanism of Action
While the exact mechanisms for many thiomorpholine-based antimicrobial agents are still under investigation, some studies suggest that they may act by:
-
Inhibiting essential enzymes: Similar to their anticancer activity, these derivatives can target microbial enzymes crucial for survival.
-
Disrupting cell wall synthesis: The thiomorpholine scaffold may interfere with the biosynthesis of peptidoglycan or other cell wall components.
-
Damaging cell membranes: The lipophilic nature of some derivatives may facilitate their insertion into and disruption of the microbial cell membrane integrity.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for selected thiomorpholine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Thiomorpholine derivative 7b | Mycobacterium smegmatis | 7.81 | [3][4] |
| Schiff base of thiomorpholine 7c | Mycobacterium smegmatis | 7.81 | [3][4] |
| 1-chloro-2-isocyanatoethane thiomorpholine (CTC) | Staphylococcus aureus (ATCC 25923) | 64 | [5] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiomorpholine derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6]
Inhibition of the NF-κB Pathway
NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Thiomorpholine derivatives can interfere with this pathway at various points, such as by inhibiting IKK activity or preventing NF-κB nuclear translocation.
The diagram below illustrates the NF-κB signaling pathway and the inhibitory action of thiomorpholine derivatives.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potential of thiomorpholine derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) or by their IC50 values in NF-κB inhibition assays.
| Compound ID | Assay | IC50 (µM) | Reference |
| Isothiocyanate-morpholine (ITC-8) | NF-κB Inhibition | < 10 (approx.) | [7] |
| Thiophene derivative with morpholine | Carrageenan-induced paw edema (% inhibition at 50 mg/kg) | 58.46% | [8] |
Enzyme Inhibition: A Versatile Pharmacophore
The thiomorpholine scaffold has proven to be an effective pharmacophore for designing inhibitors of various enzymes implicated in a range of diseases.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibitors of MAO-B are of particular interest for the treatment of neurodegenerative disorders like Parkinson's disease. 2-Arylthiomorpholine derivatives have been identified as potent and selective MAO-B inhibitors.[9][10]
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Certain thiomorpholine-based compounds have demonstrated the ability to inhibit these enzymes.[3][4]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that inactivates incretin hormones, which are crucial for glucose homeostasis. Inhibition of DPP-IV is an established approach for managing type 2 diabetes. Thiomorpholine-containing compounds have been developed as potent DPP-IV inhibitors.[3]
Quantitative Data: Enzyme Inhibition
The following table presents the inhibitory activities (IC50 or Ki) of various thiomorpholine derivatives against their respective enzyme targets.
| Compound Class | Target Enzyme | Inhibitory Activity | Reference |
| 2-Arylthiomorpholine derivatives | MAO-B | Ki in the 10⁻⁸ M range | [10] |
| Thiomorpholine derivative 10a/10b | Acetylcholinesterase | Moderate Inhibition | [3][4] |
| Thiomorpholine-bearing compounds 16a-16c | DPP-IV | IC50: 3.40 - 6.93 µM | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the advancement of medicinal chemistry. Below are representative methodologies for key assays discussed in this guide.
In Vitro Anticancer Drug Screening Workflow
The following diagram outlines a typical workflow for the in vitro screening of potential anticancer drugs, such as thiomorpholine derivatives.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.
-
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Thiomorpholine derivatives and a reference drug (e.g., doxorubicin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiomorpholine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay determines the inhibitory activity of compounds against MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable fluorescent probe)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Thiomorpholine derivatives and a reference inhibitor (e.g., selegiline for MAO-B)
-
96-well black plates
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, substrate, HRP, and Amplex Red in the assay buffer.
-
Compound Addition: Add the thiomorpholine derivatives at various concentrations to the wells of the 96-well plate.
-
Enzyme Addition: Add the MAO enzyme to the wells and incubate.
-
Reaction Initiation: Initiate the reaction by adding the substrate/HRP/Amplex Red mixture.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader (excitation/emission wavelengths appropriate for the probe).
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 or Ki value.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Thiomorpholine derivatives and a reference antibiotic
-
-
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the thiomorpholine derivatives in the broth medium in the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Conclusion
The thiomorpholine scaffold has unequivocally established its position as a privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active compounds with therapeutic potential across various disease areas. The mechanisms of action of these derivatives are diverse, ranging from the inhibition of key signaling pathways in cancer and inflammation to the targeted inhibition of specific enzymes involved in neurodegenerative diseases and metabolic disorders. The quantitative data and experimental protocols presented in this guide underscore the immense potential of the thiomorpholine scaffold in the ongoing quest for novel and effective therapeutics. Further exploration of this versatile core structure is certain to yield new drug candidates with improved efficacy and safety profiles.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Physical and chemical properties of 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide, a versatile building block in medicinal chemistry. The document details its known physical characteristics, provides general experimental protocols for their determination, and explores its chemical behavior, including its role as a synthetic intermediate. A significant focus is placed on its emerging role in drug discovery, particularly in the development of therapeutics targeting neurological disorders and conditions associated with oxidative stress. This guide also elucidates the potential mechanism of action of thiomorpholine dioxide derivatives as antioxidants, specifically through the modulation of the Nrf2-Keap1 signaling pathway, which is visualized herein.
Introduction
This compound 1,1-dioxide, also known as AETD, is a heterocyclic compound of growing interest in the pharmaceutical and chemical industries. Its unique structural features, combining a thiomorpholine 1,1-dioxide core with a reactive aminoethyl side chain, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1] The sulfone group enhances the polarity and metabolic stability of resulting compounds, while the primary amine provides a key functional handle for further chemical modifications. This guide aims to consolidate the available technical information on this compound to support its application in research and development.
Physical Properties
The physical properties of this compound 1,1-dioxide are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂O₂S | [1] |
| Molecular Weight | 178.25 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 89 - 93 °C | [1] |
| Boiling Point | 182 °C at 1 mmHg | [1] |
| Solubility | No quantitative data available. General solubility testing is recommended. | |
| pKa | No quantitative data available. Potentiometric titration is a suitable method for determination. |
Chemical Properties and Reactivity
This compound 1,1-dioxide exhibits chemical properties characteristic of both a secondary amine within the thiomorpholine ring and a primary amine on the ethyl side chain. The sulfone group is chemically stable and generally unreactive under standard organic synthesis conditions.
The primary amino group is the main site of reactivity, readily undergoing reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary amines.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Schiff base formation: Condensation with aldehydes or ketones to form imines.
These reactions allow for the facile incorporation of the thiomorpholine 1,1-dioxide moiety into larger, more complex molecules, making it a valuable building block in combinatorial chemistry and targeted drug synthesis.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of a compound. Below are general methodologies that can be adapted for this compound 1,1-dioxide.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
Boiling Point Determination
The boiling point at reduced pressure is determined using a short-path distillation apparatus.
-
Apparatus: Short-path distillation apparatus, vacuum pump, manometer, heating mantle, thermometer.
-
Procedure:
-
A small amount of the sample is placed in the distillation flask.
-
The system is evacuated to the desired pressure (e.g., 1 mmHg).
-
The sample is heated gently with constant stirring.
-
The temperature at which the liquid boils and the vapor condenses on the condenser is recorded as the boiling point at that pressure.
-
Solubility Assessment
A qualitative assessment of solubility in various solvents can be performed.
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
-
Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.
-
Add a measured volume of a specific solvent (e.g., water, ethanol, DMSO, acetone) to each test tube in incremental amounts.
-
After each addition, the mixture is vortexed for a set period.
-
The solubility is observed and can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively.
-
pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) of the amino groups can be determined by potentiometric titration.
-
Apparatus: pH meter with a suitable electrode, burette, stirrer.
-
Procedure:
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.
-
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the thiomorpholine ring and the ethylamino side chain. The protons adjacent to the sulfone group and the nitrogen atoms would be deshielded and appear at a lower field.
-
¹³C NMR: The spectrum would display six distinct carbon signals corresponding to the six carbon atoms in the molecule. The carbons bonded to the nitrogen and sulfur atoms would have characteristic chemical shifts.
-
FTIR: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aliphatic groups, and strong S=O stretching vibrations for the sulfone group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (178.25 g/mol ) and fragmentation patterns characteristic of the thiomorpholine and ethylamine moieties.
Role in Drug Discovery and Development
This compound 1,1-dioxide is a key intermediate in the synthesis of various pharmaceuticals. Its ability to serve as a scaffold allows for the introduction of diverse functionalities, leading to the development of compounds with a wide range of biological activities.
Neurological Disorders
The thiomorpholine dioxide moiety is incorporated into molecules designed to target the central nervous system. The polarity imparted by the sulfone group can influence the pharmacokinetic properties of a drug candidate, potentially improving its solubility and ability to cross the blood-brain barrier.
Antioxidant Properties
Derivatives of thiomorpholine have been investigated for their antioxidant properties. The sulfur atom, even in its oxidized state as a sulfone, can influence the electronic properties of the molecule and contribute to its ability to scavenge free radicals or to modulate cellular antioxidant pathways.
Signaling Pathway Visualization
Recent research suggests that the antioxidant effects of various sulfur-containing compounds, including sulfones, may be mediated through the activation of the Nrf2-Keap1 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
Caption: The Nrf2-Keap1 antioxidant response pathway.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its ubiquitination and subsequent degradation by the proteasome. Oxidative stress or the presence of electrophilic compounds, such as potentially some thiomorpholine dioxide derivatives, can induce a conformational change in Keap1. This change leads to the dissociation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 dimerizes with Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in an enhanced cellular defense against oxidative stress.[2][3][4]
Conclusion
This compound 1,1-dioxide is a compound with significant potential in medicinal chemistry and materials science. Its well-defined physical properties and versatile chemical reactivity make it an attractive building block for the synthesis of novel compounds. Further research into its biological activities and the elucidation of its precise mechanisms of action, particularly in modulating signaling pathways like Nrf2-Keap1, will undoubtedly expand its applications in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this promising intermediate.
References
- 1. Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Navigating the Preclinical Landscape: A Technical Guide to 4-(2-Aminoethyl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 4-(2-Aminoethyl)thiomorpholine. It is intended to serve as an essential resource for researchers and drug development professionals engaged in preclinical studies involving this compound. The information is presented to ensure safe laboratory practices and to provide a foundation for the design and execution of further research.
Safety and Handling
Proper handling of this compound is critical to ensure personnel safety and maintain the integrity of experimental outcomes. The following guidelines are based on available Safety Data Sheets (SDS) and general laboratory best practices.
1.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the handling of this compound mandates the use of appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: In situations where aerosols or dust may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.
1.2. Engineering Controls
To minimize exposure, this compound should be handled in a well-ventilated area. A chemical fume hood is the preferred engineering control for all procedures involving this compound.
1.3. Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. It is recommended to consult with your institution's environmental health and safety department for specific guidance.
1.4. First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Physicochemical and Toxicological Data
The following tables summarize the available quantitative data for this compound and its dihydrochloride salt. It is important to note that for the parent compound, specific toxicological data is limited, and the information provided is often based on the general properties of similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂S | [1] |
| Molecular Weight | 146.26 g/mol | [1] |
| CAS Number | 53515-36-9 | [1] |
| Boiling Point | 243 °C at 760 mmHg | [1] |
| Flash Point | 100.8 °C | [1] |
| Appearance | Data not available | [1] |
| Odor | Data not available | [1] |
| Melting Point | Data not available | [1] |
Table 2: Toxicological Data for this compound 1,1-dioxide dihydrochloride
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | [2] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | [2] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [2] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | [2] |
Note: This data is for the 1,1-dioxide dihydrochloride salt and should be used as a reference with caution for the parent compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validity of experimental results. The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives.
3.1. General Synthetic Protocol for Thiomorpholine Derivatives
Objective: To synthesize a thiomorpholine derivative.
Materials:
-
Appropriate starting materials (e.g., a primary amine and a dielectrophile containing a sulfur atom)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in the anhydrous solvent.
-
Addition of Base: Add the base to the reaction mixture and stir for a designated period at a specific temperature (e.g., 0 °C or room temperature).
-
Addition of Dielectrophile: Slowly add the dielectrophile to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Characterize the purified product by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
3.2. In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
Thiomorpholine derivatives have been investigated as inhibitors of DPP-IV, a key enzyme in glucose metabolism. The following is a general protocol for assessing the DPP-IV inhibitory activity of a test compound.[3]
Objective: To determine the in vitro inhibitory activity of a test compound against DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., H-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the DPP-IV enzyme, substrate, and test compound in the assay buffer. A serial dilution of the test compound should be prepared to determine the IC₅₀ value.
-
Assay Setup: In the 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer only.
-
Negative Control: Assay buffer and DPP-IV enzyme.
-
Positive Control: Assay buffer, DPP-IV enzyme, and a known DPP-IV inhibitor.
-
Test Wells: Assay buffer, DPP-IV enzyme, and the test compound at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at 37 °C for a specified time (e.g., 10-15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over a set period (e.g., 30-60 minutes) at 37 °C.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
Potential Signaling Pathways and Experimental Workflows
The biological activity of thiomorpholine derivatives suggests their potential interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a potential mechanism of action and a general experimental workflow.
4.1. DPP-IV Inhibition Pathway
Caption: DPP-IV Inhibition by a Thiomorpholine Derivative.
4.2. General Workflow for Preclinical Evaluation
Caption: A General Workflow for Preclinical Drug Discovery.
This technical guide provides a foundational understanding of the safe handling and potential biological applications of this compound. As with any chemical compound, it is imperative to consult the most up-to-date Safety Data Sheet and relevant literature before commencing any experimental work.
References
The Thiomorpholine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, synthetic accessibility, and ability to engage in diverse biological interactions have established it as a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the thiomorpholine core, detailing its synthesis, biological activities with supporting quantitative data, and its role in modulating key signaling pathways. Detailed experimental protocols for cited key experiments are also provided to facilitate further research and development.
Physicochemical Properties and Medicinal Chemistry Rationale
Thiomorpholine is an analog of morpholine where the oxygen atom is replaced by sulfur. This substitution significantly influences the molecule's properties, making it an attractive scaffold for drug design. The sulfur atom, being larger and more lipophilic than oxygen, can alter a compound's size, conformation, lipophilicity, and metabolic stability.[2][3] Furthermore, the sulfur atom can exist in different oxidation states (sulfide, sulfoxide, and sulfone), offering opportunities to fine-tune the electronic and steric properties of a drug candidate.
The thiomorpholine ring can serve as a hydrogen bond acceptor and its flexible chair-like conformation allows for optimal positioning of substituents to interact with biological targets.[2] It is often employed as a bioisosteric replacement for the morpholine ring, which is present in numerous approved drugs, in an effort to improve pharmacokinetic profiles or to explore new intellectual property space.
Synthesis of the Thiomorpholine Scaffold
Several synthetic routes to the thiomorpholine core have been established. A common and efficient method involves a two-step telescoped continuous flow process. This begins with a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride to form a half-mustard intermediate, which is then cyclized via a base-mediated reaction to yield thiomorpholine.[4]
Other established methods include:
-
The reaction of a bis(2-haloethyl)amine with a sulfide source.
-
The double alkylation of an amine with a sulfur-containing dielectrophile.[2]
-
The transformation of diethanolamine to an amino-mustard species followed by cyclization with sodium sulfide.[4]
Biological Activities and Therapeutic Applications
The versatility of the thiomorpholine scaffold is demonstrated by its broad spectrum of biological activities, leading to the development of compounds targeting a range of diseases.
Anticancer Activity
Thiomorpholine derivatives have shown significant promise as anticancer agents, often by inhibiting key signaling pathways involved in cancer cell growth and proliferation.[2][5]
Quantitative Data: Anticancer Activity of Thiomorpholine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thiazolyl-thiomorpholine (3f) | A549 (Lung) | 3.72 | [1] |
| Thiazolyl-thiomorpholine (3d) | A549 (Lung) | 6.93 | [1] |
| Thiazolyl-thiomorpholine (3c) | A549 (Lung) | 7.61 | [1] |
| Thiazolyl thiomorpholine (10c) | A549 (Lung) | 10.1 | [6] |
| Thiazolyl thiomorpholine (10c) | HeLa (Cervical) | 30.0 | [6] |
One of the primary mechanisms of action for anticancer thiomorpholine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5]
PI3K/Akt/mTOR Signaling Pathway and Thiomorpholine Inhibition
Antibacterial Activity
The thiomorpholine scaffold is a key component of novel antibacterial agents. A notable example is Sutezolid, an oxazolidinone antibiotic containing a thiomorpholine moiety, which has been investigated for the treatment of tuberculosis.[7]
Quantitative Data: Antibacterial Activity of Thiomorpholine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Dihydroquinoline (7f) | M. tuberculosis H37Rv | 1.56 | [8] |
| Dihydroquinoline (7p) | M. tuberculosis H37Rv | 1.56 | [8] |
| Thiomorpholine analog (26b) | M. tuberculosis H37Rv | 25 | [3] |
Antidiabetic Activity (DPP-IV Inhibition)
Inhibition of dipeptidyl peptidase-IV (DPP-IV) is a validated strategy for managing type 2 diabetes. Several thiomorpholine-containing compounds have been identified as potent DPP-IV inhibitors.[9][10]
Quantitative Data: DPP-IV Inhibitory Activity of Thiomorpholine Derivatives
| Compound | IC50 (µmol/L) | Reference |
| 16a | 6.93 | [3][10] |
| 16b | 6.29 | [3][10] |
| 16c | 3.40 | [3][10] |
Antioxidant and Hypolipidemic Activity
Thiomorpholine derivatives have demonstrated the ability to combat oxidative stress and modulate lipid levels. Certain derivatives have been shown to inhibit lipid peroxidation and reduce total cholesterol and triglycerides in preclinical models.[1][10][11]
Quantitative Data: Antioxidant and Hypolipidemic Activity of Thiomorpholine Derivatives
| Compound/Derivative | Activity | IC50 or % Reduction | Reference |
| Compound 15 | Antioxidant (Lipid Peroxidation) | 7.5 µM | [10][12] |
| N-azole substituted thiomorpholine dioxide (9b) | Antioxidant (Radical Scavenging) | > Ascorbic Acid | [6] |
| Compound 5 | Hypolipidemic (% Reduction) | 78% (TC), 80% (TG), 76% (LDL) | [1][11] |
Experimental Protocols
General Synthesis of Thiomorpholine
A telescoped continuous flow procedure for the synthesis of thiomorpholine has been reported.[4]
-
Step 1: Preparation of the Liquid Feed Solution: Cysteamine hydrochloride (0.4 mol), 9-fluorenone (0.5 mol%), and an internal standard are dissolved in methanol.
-
Step 2: Photochemical Thiol-Ene Reaction: The feed solution is pumped through a flow photoreactor and mixed with vinyl chloride. The mixture is irradiated with a 365 nm LED to yield 2-(2-chloroethylthio)ethylamine hydrochloride.
-
Step 3: Base-Mediated Cyclization: The output from the photoreactor is mixed with a base such as diisopropylethylamine (DIPEA) and heated to induce cyclization to thiomorpholine.
-
Step 4: Purification: The final product is isolated and purified by distillation.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the thiomorpholine derivatives and incubated for another 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
DPP-IV Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.
-
Reagent Preparation: Prepare a DPP-IV enzyme solution, a fluorogenic substrate solution (e.g., Gly-Pro-AMC), and the thiomorpholine test compounds at various concentrations.
-
Reaction Initiation: In a 96-well plate, add the DPP-IV enzyme solution to wells containing the test compounds or control and incubate for 10 minutes at 37°C.
-
Substrate Addition: Add the substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) at different time points.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Experimental and Logical Workflows
The discovery and development of novel thiomorpholine-based drugs follow a structured workflow.
General Drug Discovery and Development Workflow
Conclusion
The thiomorpholine scaffold has firmly established its role as a privileged structure in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and diverse biological activities make it a highly attractive core for the development of novel therapeutics. The successful incorporation of the thiomorpholine moiety into compounds targeting cancer, infectious diseases, diabetes, and other conditions underscores its broad therapeutic potential. Further exploration of this versatile scaffold is warranted to unlock its full potential in addressing unmet medical needs.
References
- 1. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecules of Natural Origin as Potential Anti-HIV Agents: A Computational Approach [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 7. Discovery of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the Tolerant Region I of NNIBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
The Thiomorpholine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Thiomorpholine-Containing Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, make it a versatile component in the design of novel therapeutic agents.[1] The replacement of the oxygen atom in the analogous morpholine ring with sulfur alters key properties such as lipophilicity and metabolic stability, providing medicinal chemists with a powerful tool for optimizing drug candidates.[1] Thiomorpholine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds containing the thiomorpholine core, with a focus on quantitative data, experimental methodologies, and the elucidation of underlying signaling pathways.
Biological Activities of Thiomorpholine Derivatives
The incorporation of the thiomorpholine ring into small molecules has yielded compounds with a wide array of pharmacological activities. This section will detail the key therapeutic areas where these compounds have shown significant promise.
Anticancer Activity
Thiomorpholine derivatives have shown significant potential as anticancer agents, often by targeting key signaling pathways involved in cell growth and proliferation.[1]
Quantitative Data on Anticancer Activity
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| PI3Kα/mTOR Inhibitors | - | IC50 (PI3Kα) | 120 µM | [3] |
| PI3Kα/mTOR Inhibitors | - | IC50 (mTOR) | Low activity at 100 µM | [3] |
| N-azole substituted thiomorpholine dioxide | A549 (Lung Carcinoma) | IC50 | 10.1 µM | [4] |
| N-azole substituted thiomorpholine dioxide | HeLa (Cervical Cancer) | IC50 | 30.0 µM | [4] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
A critical pathway in cancer progression is the PI3K/Akt/mTOR signaling cascade, which regulates cell survival, proliferation, and metabolism. Certain thiomorpholine-containing compounds have been identified as inhibitors of this pathway, specifically targeting PI3Kα.[3]
Antimicrobial Activity
The thiomorpholine scaffold is present in compounds with notable activity against a range of microbial pathogens, including bacteria and mycobacteria.
Antibacterial Activity
Derivatives of thiomorpholine have been evaluated against various bacterial strains, demonstrating potential for the development of new antibiotics.[3][5]
Quantitative Data on Antibacterial Activity
| Compound Class | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| Thiomorpholine derivative 7b | Mycobacterium smegmatis | MIC | 7.81 | [5] |
| Schiff base 7c | Mycobacterium smegmatis | MIC | 7.81 | [5] |
| 2-(thiophen-2-yl) dihydroquinoline (thiomorpholine analog 26b) | Mycobacterium tuberculosis H37Rv | MIC | 25 | [2] |
| Thiazoline derivatives | Multidrug-resistant Staphylococcus aureus | MIC | 32-64 | [6] |
| 2-(thiophen-2-yl)dihydroquinolines 7f and 7p | Mycobacterium tuberculosis H37Rv | MIC | 1.56 | [7] |
Antiviral Activity
Research into the antiviral applications of thiomorpholine derivatives has shown promising results, particularly against plant viruses.
Quantitative Data on Antiviral Activity
| Compound Class | Virus | Activity Metric | Value (µg/mL) | Reference |
| 4-Thioquinazoline derivative M2 | Tobacco Mosaic Virus (TMV) | EC50 (protection) | 138.1 | [8] |
| 4-Thioquinazoline derivative M6 | Tobacco Mosaic Virus (TMV) | EC50 (protection) | 154.8 | [8] |
| Ribavirin (Control) | Tobacco Mosaic Virus (TMV) | EC50 (protection) | 436.0 | [8] |
Anti-inflammatory Activity
Thiomorpholine-containing molecules have been investigated for their anti-inflammatory properties, with mechanisms involving the inhibition of key inflammatory mediators.
Signaling Pathway: Inhibition of Inflammatory Mediators
Inflammation is a complex biological response. Certain morpholino-pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[9]
Enzyme Inhibition
Thiomorpholine derivatives have been shown to be effective inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
Quantitative Data on Enzyme Inhibition
| Compound Class | Enzyme Target | Activity Metric | Value (µmol/L) | Reference |
| Thiomorpholine-bearing compounds 16a | Dipeptidyl peptidase IV (DPP-IV) | IC50 | 6.93 | [5] |
| Thiomorpholine-bearing compounds 16b | Dipeptidyl peptidase IV (DPP-IV) | IC50 | 6.29 | [5] |
| Thiomorpholine-bearing compounds 16c | Dipeptidyl peptidase IV (DPP-IV) | IC50 | 3.40 | [5] |
| Thiomorpholine sulfonamide hydroxamate 23 | Tumor necrosis factor-α-converting enzyme (TACE) | IC50 (in T-helper cells) | 0.140 | [3] |
| Thiomorpholine derivatives | Microsomal lipid peroxidation | IC50 | as low as 7.5 | [3] |
Hypolipidemic and Antioxidant Activity
Certain thiomorpholine derivatives have demonstrated the ability to lower lipid levels and combat oxidative stress.[10]
Quantitative Data on Hypolipidemic Activity
| Compound | Parameter | Reduction (%) | Dose | Reference |
| Compound 5 | Triglycerides | 80 | 56 mmol/kg (i.p.) | [10] |
| Compound 5 | Total Cholesterol | 78 | 56 mmol/kg (i.p.) | [10] |
| Compound 5 | Low-density lipoprotein (LDL) | 76 | 56 mmol/kg (i.p.) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of thiomorpholine derivatives.
General Synthesis of Thiomorpholine Derivatives
Several synthetic routes for the thiomorpholine ring have been established.[3] A common approach involves the reaction of a bis-electrophile with a primary amine containing a thiol group. Another strategy is the one-pot synthesis from β-amino alcohols.
Experimental Workflow: One-Pot Synthesis from β-Amino Alcohols
This protocol is adapted from a general procedure for the synthesis of substituted morpholines and can be applied to thiomorpholine synthesis with appropriate starting materials.
Protocol:
-
Starting Material Preparation: Dissolve the appropriate β-amino alcohol in a suitable solvent (e.g., dichloromethane).
-
Reaction: Cool the solution in an ice bath and add thionyl chloride dropwise.
-
Reflux: Allow the reaction mixture to warm to room temperature and then reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired thiomorpholine derivative.
In Vitro Anticancer Drug Screening
The following is a generalized workflow for the in vitro screening of newly synthesized thiomorpholine compounds for anticancer activity.[1]
Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., A549, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
Cytotoxicity Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The thiomorpholine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry.[1] Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active compounds with therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[1][3] The quantitative data and experimental protocols summarized in this guide underscore the immense potential of this scaffold in the ongoing quest for novel and effective therapeutics. Further exploration of structure-activity relationships and the elucidation of additional biological targets will undoubtedly continue to drive innovation in this exciting field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Antimicrobial and synergistic activity of thiazoline derivatives in combination with conventional antibiotics against multidrug resistant Staphylococcus aureus isolated from abscess drainage samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 4-(2-Aminoethyl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide to the methodologies for determining the solubility and stability of 4-(2-Aminoethyl)thiomorpholine. As of the date of this publication, specific, publicly available experimental data on the solubility and stability of this compound is limited. The protocols and data tables presented herein are based on established principles for the physicochemical characterization of pharmaceutical compounds and are intended to guide researchers in the design of appropriate studies.
Introduction
This compound is a heterocyclic compound featuring a thiomorpholine ring, a structure recognized for its stability and utility as a scaffold in medicinal chemistry.[1][2] Its derivatives have been investigated for various pharmacological activities, including antioxidant and hypolipidemic effects.[3][4] A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its development in any pharmaceutical or research application. These properties are fundamental to formulation design, bioavailability, and ensuring safety and efficacy.[5][6]
This guide provides an in-depth overview of the experimental protocols required to comprehensively characterize the solubility and stability profile of this compound.
Solubility Profile
Solubility is a crucial physicochemical parameter that influences the absorption and bioavailability of a potential drug candidate. The solubility of a compound can be determined through various methods, broadly categorized as kinetic and thermodynamic.
Predicted Solubility
Experimental Determination of Solubility
2.2.1 Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Data Presentation: Thermodynamic Solubility of this compound
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Purified Water | ~7.0 | 25 | Data to be determined | HPLC-UV |
| Purified Water | ~7.0 | 37 | Data to be determined | HPLC-UV |
| PBS | 5.0 | 37 | Data to be determined | HPLC-UV |
| PBS | 7.4 | 37 | Data to be determined | HPLC-UV |
| Ethanol | N/A | 25 | Data to be determined | HPLC-UV |
| DMSO | N/A | 25 | Data to be determined | HPLC-UV |
2.2.2 Kinetic Solubility
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This high-throughput method is often used in early drug discovery.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a physiological buffer (e.g., PBS pH 7.4) to each well and mix.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer after a short incubation period. The concentration at which precipitation is first observed is the kinetic solubility.
Solubility Determination Workflow
Stability Profile
Stability testing is essential to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] It includes long-term, accelerated, and forced degradation studies.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to identify the likely degradation products, establish degradation pathways, and demonstrate the stability-indicating power of the analytical methods used.[6][9] These studies involve exposing the compound to conditions more severe than those used in accelerated stability testing.[10]
Experimental Protocols: Forced Degradation
-
Acid/Base Hydrolysis:
-
Dissolve this compound in solutions of 0.1 N HCl and 0.1 N NaOH.
-
Reflux the solutions at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes to several hours).[10]
-
Neutralize the samples and analyze by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Monitor the reaction over time until a target degradation (e.g., 10-20%) is achieved.[5]
-
Analyze the samples by HPLC. The thiomorpholine sulfur is a potential site for oxidation, possibly forming the corresponding sulfoxide.[11]
-
-
Thermal Degradation:
-
Expose the solid compound to elevated temperatures (e.g., 70°C) in a controlled oven, with and without humidity.[10]
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid compound and its solution to a light source with a specified output (e.g., ICH option 1: UV and visible light).
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Analyze the samples after the exposure period.
-
Data Presentation: Forced Degradation Summary for this compound
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Number of Degradants | Observations |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 2 hours | Data to be determined | Data to be determined | e.g., No change, formation of peaks |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 2 hours | Data to be determined | Data to be determined | e.g., No change, formation of peaks |
| Oxidation | 3% H₂O₂, RT | 24 hours | Data to be determined | Data to be determined | e.g., Formation of sulfoxide |
| Thermal (Dry) | 70°C | 7 days | Data to be determined | Data to be determined | e.g., Color change, decomposition |
| Photolytic | ICH Option 1 | 7 days | Data to be determined | Data to be determined | e.g., No change, discoloration |
Long-Term and Accelerated Stability
These studies are performed on the active substance packaged in its proposed container closure system to establish a re-test period or shelf-life.
Experimental Protocol: ICH Stability Studies
-
Batch Selection: Place at least three batches of this compound into the stability program.
-
Storage Conditions:
-
Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analysis: At each time point, test for appearance, assay, degradation products, and other relevant physicochemical properties.
Stability Testing Workflow
Conclusion
While specific experimental data for this compound is not extensively published, this guide provides the necessary framework for its comprehensive evaluation. The described protocols for determining thermodynamic and kinetic solubility, as well as for conducting forced degradation and long-term stability studies, are based on established regulatory and scientific principles. The thiomorpholine moiety is generally stable, but potential liabilities such as the oxidation of the sulfur atom should be experimentally investigated.[1][11] The successful execution of these studies will provide the critical data needed to advance the development of this compound for its intended application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. 4-(2-Aminoethyl)morpholine, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. ijrpp.com [ijrpp.com]
- 11. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 4-(2-Aminoethyl)thiomorpholine in Synthetic Chemistry
References
- 1. medium.com [medium.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. proteopedia.org [proteopedia.org]
Applications of 4-(2-Aminoethyl)thiomorpholine in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethyl)thiomorpholine is a versatile heterocyclic building block that has garnered significant interest in pharmaceutical development. Its unique structural features, including the thiomorpholine ring and a reactive primary amine, make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The thiomorpholine moiety, a sulfur-containing analog of morpholine, can influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
Key Applications
Derivatives of this compound have shown promise in a variety of therapeutic areas:
-
Oncology: As a key component in the synthesis of selective kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway.
-
Infectious Diseases: In the development of novel antibacterial and antitubercular agents.
-
Metabolic Disorders: As a scaffold for compounds with hypolipidemic and antioxidant activity.
-
Neurological Disorders: The thiomorpholine dioxide derivative, in particular, is explored for its potential to cross the blood-brain barrier, making it a candidate for developing treatments for neurological conditions.
Data Presentation
The following tables summarize the in vitro activity of representative thiomorpholine and morpholine-containing compounds as kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Representative PI3K Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound A | PI3Kα | 31.8 ± 4.1 | BKM-120 | 44.6 ± 3.6 |
| (2,4-dimorpholinopyrimidine-5-carbonitrile derivative) | PI3Kδ | 15.4 ± 1.9 | ||
| Compound B | PI3Kα | 2.0 | - | - |
| (thieno[3,2-d]pyrimidine derivative) | ||||
| ZSTK474 analog (2b) | PI3Kα | 2.9 | ZSTK474 | 3.9 |
| (N-acetyl piperazine replacement of morpholine) | PI3Kβ | 21 | 20.8 | |
| PI3Kγ | 15 | 15.2 | ||
| PI3Kδ | 3.5 | 4.1 |
Data is compiled from multiple sources for illustrative purposes.
Table 2: In Vitro Anti-proliferative Activity of Representative PI3K Inhibitors
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Compound A | A2780 | Ovarian Cancer | 0.58 |
| (2,4-dimorpholinopyrimidine-5-carbonitrile derivative) | MCF7 | Breast Cancer | 0.62 |
| U87MG | Glioblastoma | >10 | |
| Compound B | A375 | Melanoma | 0.58 |
| (thieno[3,2-d]pyrimidine derivative) | |||
| ZSTK474 analog (6s) | A375 | Melanoma | 0.15 |
| D54 | Glioblastoma | 0.25 | |
| SET-2 | Leukemia | 0.30 |
Data is compiled from multiple sources for illustrative purposes.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. This compound can be incorporated into molecules designed to inhibit key kinases in this pathway, such as PI3K.
Synthesis and Evaluation of Novel Thiomorpholine Derivatives for Anticancer Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thiomorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its unique stereoelectronic properties, including its role as a hydrogen bond acceptor and its conformational flexibility, have led to its incorporation into numerous biologically active molecules.[2] Thiomorpholine derivatives have shown significant potential as anticancer agents, often by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][3] This document provides detailed protocols for the synthesis of novel N-aryl-thiazolyl-thiomorpholine derivatives, their evaluation for cytotoxic activity against cancer cell lines, and the investigation of their mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.
Data Presentation: In Vitro Cytotoxicity of Novel Thiomorpholine Derivatives
The following table summarizes the in vitro anticancer activity of a series of synthesized 4-(4-{[2-(4-arylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives against the A549 human lung carcinoma cell line. The half-maximal inhibitory concentration (IC50) is presented as a measure of the cytotoxic potency of each compound.
| Compound ID | R (Substitution on Aryl Ring) | IC50 (µM) against A549 Cells[4] | IC50 (µM) against L929 (Healthy Fibroblast) Cells[4] |
| 3a | H | 10.32 | >500 |
| 3b | 4-F | 9.85 | >500 |
| 3c | 4-Cl | 7.61 | >500 |
| 3d | 4-Br | 6.93 | >500 |
| 3e | 4-OCH3 | 8.47 | >500 |
| 3f | 4-CH3 | 3.72 | >500 |
| Cisplatin | - | 12.50 | Not Reported |
Notably, all tested compounds demonstrated favorable selectivity towards the cancer cell line, with compound 3f , featuring a 4-methylphenyl substitution, being the most potent derivative.[4]
Experimental Protocols
Protocol 1: Synthesis of 4-(4-{[2-(4-(p-tolyl)thiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine (Compound 3f)
This protocol describes the synthesis of a novel N-aryl-thiazolyl-thiomorpholine derivative.
Materials:
-
Thiomorpholine
-
4-bromobenzaldehyde
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Thiosemicarbazide
-
2-bromo-1-(p-tolyl)ethan-1-one
-
Ethanol
-
Glacial acetic acid
Procedure:
Step 1: Synthesis of 4-(thiomorpholin-4-yl)benzaldehyde
-
To a solution of 4-bromobenzaldehyde (1.0 eq) in DMF, add thiomorpholine (1.2 eq) and K2CO3 (2.0 eq).
-
Stir the reaction mixture at 80°C for 12 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried to yield 4-(thiomorpholin-4-yl)benzaldehyde.
Step 2: Synthesis of 2-(4-(thiomorpholin-4-yl)benzylidene)hydrazine-1-carbothioamide
-
A mixture of 4-(thiomorpholin-4-yl)benzaldehyde (1.0 eq) and thiosemicarbazide (1.1 eq) in ethanol is refluxed for 4 hours in the presence of a catalytic amount of glacial acetic acid.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to obtain the thiosemicarbazone intermediate.
Step 3: Synthesis of 4-(4-{[2-(4-(p-tolyl)thiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine (Compound 3f)
-
A mixture of the thiosemicarbazone intermediate from Step 2 (1.0 eq) and 2-bromo-1-(p-tolyl)ethan-1-one (1.0 eq) in ethanol is refluxed for 6 hours.
-
The solid product that forms upon cooling is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure final compound.
-
Characterize the final product using FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol details the determination of the cytotoxic effects of the synthesized thiomorpholine derivatives on cancer cell lines using the MTT assay.[5][6][7]
Materials:
-
A549 (human lung carcinoma) cell line
-
RPMI-1640 or DMEM cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized thiomorpholine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[5][6] Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the thiomorpholine derivative in the growth medium. After 24 hours of incubation, remove the existing medium and add 100 µL of the medium containing various concentrations of the test compound.[5] Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).[6]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 15 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using suitable software.[5]
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol is used to investigate the effect of the thiomorpholine derivatives on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.[8][9]
Materials:
-
A549 cells
-
Synthesized thiomorpholine derivative
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 ribosomal protein, anti-S6 ribosomal protein)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat A549 cells with the thiomorpholine derivative at various concentrations for a specified time. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.[6] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[6]
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.
Visualizations
Caption: Synthetic workflow for the preparation of a novel thiomorpholine derivative.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiomorpholine Derivatives in Anticancer Agent Development
Disclaimer: While the user requested information specifically on 4-(2-Aminoethyl)thiomorpholine, a comprehensive search of scientific literature did not yield specific data for this particular compound's anticancer properties. Therefore, this document provides a detailed overview of the application of the broader class of thiomorpholine derivatives in anticancer research, drawing upon published studies of structurally related compounds. The protocols and data presented herein are representative examples and may require optimization for specific research applications.
Introduction
The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its presence in a variety of biologically active compounds. In the realm of oncology, thiomorpholine derivatives have emerged as a promising class of molecules for the development of novel anticancer agents. Their therapeutic potential often stems from their ability to inhibit key signaling pathways that are dysregulated in cancer cells, leading to reduced proliferation and induction of apoptosis. One of the most critical pathways targeted by these compounds is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, survival, and metabolism.
These application notes provide an overview of the synthesis, in vitro evaluation, and mechanism of action of thiomorpholine derivatives as potential anticancer agents, intended for researchers, scientists, and drug development professionals.
Data Presentation: In Vitro Anticancer Activity of Thiomorpholine Derivatives
The following tables summarize the cytotoxic activity of various thiomorpholine derivatives against different human cancer cell lines, as reported in the scientific literature. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of N-Azole Substituted Thiomorpholine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10c | A549 (Lung Carcinoma) | 10.1 | [1][2] |
| HeLa (Cervical Cancer) | 30.0 | [1][2] |
Table 2: Anticancer Activity of Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6b | MCF-7 (Breast Cancer) | 8.20 ± 0.15 | [3][4] |
| HeLa (Cervical Cancer) | 7.50 ± 0.11 | [3][4] | |
| HEK293 (Human Embryonic Kidney) | 9.10 ± 0.18 | [3][4] | |
| 6g | MCF-7 (Breast Cancer) | 7.80 ± 0.12 | [3][4] |
| HeLa (Cervical Cancer) | 6.90 ± 0.09 | [3][4] | |
| HEK293 (Human Embryonic Kidney) | 8.50 ± 0.14 | [3][4] | |
| 6i | MCF-7 (Breast Cancer) | 9.50 ± 0.21 | [3][4] |
| HeLa (Cervical Cancer) | 8.80 ± 0.16 | [3][4] | |
| HEK293 (Human Embryonic Kidney) | 10.20 ± 0.25 | [3][4] | |
| Cisplatin (Standard) | MCF-7 (Breast Cancer) | 7.10 ± 0.10 | [3][4] |
| HeLa (Cervical Cancer) | 6.50 ± 0.08 | [3][4] | |
| HEK293 (Human Embryonic Kidney) | 8.10 ± 0.13 | [3][4] |
Table 3: Cytotoxic Activity of Thieno[2,3-c]pyridine Derivatives with Thiomorpholine Moiety
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | HSC3 (Head and Neck Cancer) | 10.8 | [5][6][7] |
| T47D (Breast Cancer) | 11.7 | [5][6][7] | |
| RKO (Colorectal Cancer) | 12.4 | [5][6][7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of thiomorpholine derivatives and their evaluation as anticancer agents.
Protocol 1: General Synthesis of N-Substituted Thiomorpholines
This protocol describes a general method for the N-substitution of the thiomorpholine ring, a common step in the synthesis of diverse thiomorpholine derivatives.
Materials:
-
Thiomorpholine
-
Appropriate electrophile (e.g., alkyl halide, acyl chloride)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetonitrile, dimethylformamide)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve thiomorpholine (1.0 equivalent) in a suitable solvent in a round-bottom flask.
-
Add a base (1.2-2.0 equivalents) to the solution.
-
Dropwise, add the desired electrophile (1.1 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or an elevated temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted thiomorpholine derivative.
Caption: General workflow for the synthesis of N-substituted thiomorpholine derivatives.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiomorpholine derivatives in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug, e.g., cisplatin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630-690 nm to subtract the background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
A significant number of thiomorpholine derivatives exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and angiogenesis, and its dysregulation is a common feature in many types of cancer.
The PI3K/Akt/mTOR pathway is activated by growth factors that bind to receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to a cascade of phosphorylation events that ultimately promote cell survival and proliferation. Thiomorpholine-based inhibitors can block this pathway at various points, thereby preventing the downstream signaling that drives cancer progression.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 7. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocol for the N-Arylation of Thiomorpholine: A Detailed Application Note for Researchers
Abstract
This application note provides detailed experimental protocols for the N-arylation of thiomorpholine, a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The document outlines two primary catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Detailed methodologies, substrate scope with quantitative data, and a visual representation of the experimental workflow are presented to guide researchers in successfully implementing these reactions.
Introduction
The N-arylation of saturated heterocycles is a fundamental reaction in medicinal chemistry and drug development. Thiomorpholine and its N-aryl derivatives are important structural motifs found in a wide range of bioactive molecules. The development of efficient and versatile methods for the synthesis of N-arylthiomorpholines is therefore of significant interest. This document details two of the most powerful and widely used methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] It offers a broad substrate scope and high functional group tolerance. The Ullmann condensation, a copper-catalyzed reaction, represents a classical and often cost-effective alternative, particularly for large-scale applications.[2]
This application note aims to provide researchers, scientists, and drug development professionals with a comprehensive and practical guide to performing the N-arylation of thiomorpholine.
Catalytic Systems and Quantitative Data
The choice of catalytic system for the N-arylation of thiomorpholine depends on several factors, including the nature of the aryl halide, desired reaction conditions, and cost considerations. Below is a summary of representative examples for both Palladium and Copper-catalyzed systems, highlighting the substrate scope and corresponding yields.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst System |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 10 min | 60 | Palladium |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (0.5) | P(o-tolyl)₃ (1) | NaOtBu | THF | 80 | 19 | High | Palladium |
| 3 | 1-Bromo-4-(t-butyl)benzene | (SIPr)Pd(allyl)Cl (2) | - | LiHMDS | THF | RT | 20 min | 82 | Palladium |
| 4 | 4-Bromoanisole | (SIPr)Pd(allyl)Cl (2) | - | LiHMDS | THF | RT | 5 min | 90 | Palladium |
| 5 | 2-Chlorotoluene | (SIPr)Pd(allyl)Cl (2) | - | LiHMDS | THF | RT | 25 min | 94 | Palladium |
| 6 | Iodobenzene | CuI (5) | - | NaOH | EG | 120 | 24 | Good | Copper |
| 7 | Bromobenzene | CuI (20) | - | NaOH | EG | 120 | 24 | Good | Copper |
| 8 | 4-Iodoanisole | CuI (5) | - | NaOH | EG | MW (300W) | 10 min | 92 | Copper |
Table 1: N-Arylation of Thiomorpholine - Substrate Scope and Yields. General trends indicate that electron-rich and sterically unhindered aryl halides tend to provide higher yields. The reactivity of aryl halides generally follows the order I > Br > Cl.[3] Ortho-substituted aryl halides may result in lower yields due to steric hindrance.[4]
Experimental Protocols
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is a general procedure adapted from established methods for the N-arylation of cyclic amines.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, (SIPr)Pd(allyl)Cl)
-
Phosphine ligand (e.g., XPhos, P(o-tolyl)₃) if required by the precatalyst
-
Aryl halide
-
Thiomorpholine
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous solvent (e.g., Toluene, THF)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and ligand (if applicable).
-
Add the base to the Schlenk tube.
-
Add the aryl halide and thiomorpholine to the reaction mixture.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature (room temperature to 100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: Palladium-Catalyzed N-Arylation Workflow.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol provides a general procedure for the copper-catalyzed N-arylation of heterocycles.
Materials:
-
Copper(I) iodide (CuI)
-
Aryl halide
-
Thiomorpholine
-
Base (e.g., Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃))
-
Solvent (e.g., Ethylene glycol (EG), Dimethylformamide (DMF))
-
Reaction vessel (e.g., sealed tube, microwave vial)
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add the aryl halide, thiomorpholine, copper(I) iodide, and base.
-
Add the solvent to the mixture.
-
Seal the vessel and stir the reaction mixture at the specified temperature (typically 100-140 °C), either with conventional heating or in a microwave reactor.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: Copper-Catalyzed N-Arylation Workflow.
Reaction Mechanism Overview
Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is generally believed to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (thiomorpholine) coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the N-arylthiomorpholine product.
Caption: Ullmann Condensation Catalytic Cycle.
Conclusion
The N-arylation of thiomorpholine is a crucial transformation for the synthesis of valuable molecules in the pharmaceutical and agrochemical industries. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation offer effective and versatile methods for achieving this transformation. The choice of methodology will depend on the specific substrate, desired scale, and economic considerations. The detailed protocols and data presented in this application note provide a solid foundation for researchers to successfully implement these important reactions in their own laboratories.
References
Application Notes and Protocols for Thiomorpholine Purity Analysis by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical determination of thiomorpholine purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended to serve as a comprehensive guide for ensuring the quality and purity of thiomorpholine in research and drug development settings.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Thiomorpholine
HPLC is a fundamental technique for assessing the purity of thiomorpholine and for quantifying non-volatile impurities.[1] This method is suitable for separating and quantifying thiomorpholine from its related substances. A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[1] UV detection is commonly employed for this analysis.[1]
Experimental Protocol: Reversed-Phase HPLC Method for Thiomorpholine
Instrumentation:
-
Standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Gradient Program: A typical gradient may run from 10% B to 90% B over 20-30 minutes, followed by a column re-equilibration step.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).
Sample Preparation:
-
Accurately weigh and dissolve the thiomorpholine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[1]
Workflow for HPLC Purity Analysis of Thiomorpholine
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling of Thiomorpholine
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile impurities in thiomorpholine samples, such as residual solvents from synthesis.[1] Direct analysis of thiomorpholine by GC-MS can be challenging due to its polarity. To enhance volatility and improve chromatographic separation, a derivatization step is often necessary.[2][3] A common approach for secondary amines like morpholine (a close analog of thiomorpholine) is derivatization with sodium nitrite in an acidic medium to form a more volatile and stable N-nitroso derivative, which can be readily analyzed by GC-MS.[2][3]
Experimental Protocol: GC-MS Method for Thiomorpholine (with Derivatization)
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD).[2]
Derivatization Procedure:
-
Prepare an aqueous solution of the thiomorpholine sample.
-
Acidify the solution with an appropriate acid (e.g., hydrochloric acid).[4]
-
Add a solution of sodium nitrite and incubate to form N-nitrosothiomorpholine.[4]
-
Extract the derivative into an organic solvent (e.g., dichloromethane).[2][4]
-
The organic extract is then analyzed by GC-MS.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A mid-polarity column such as a TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness) is suitable.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).[2]
-
Injector Temperature: 250 °C.[2]
-
Split Ratio: 1:7.[2]
-
Oven Temperature Program:
-
Transfer Line Temperature: 280 °C.[2]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[2]
-
MS Source Temperature: 230 °C.[2]
-
MS Quadrupole Temperature: 150 °C.[2]
Logical Relationship in the Derivatization Process for GC-MS Analysis
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the GC-MS analysis of morpholine, a related compound, which can be considered indicative for a validated thiomorpholine method.
| Parameter | Typical Value |
| Linearity Range | 10 - 500 µg/L[3] |
| Correlation Coefficient (R²) | > 0.999[3] |
| Limit of Detection (LOD) | 7.3 µg/L[3] |
| Limit of Quantification (LOQ) | 24.4 µg/L[3] |
| Spiked Recovery Rate | 94.3% - 109.0%[3] |
| Intra-day Precision (RSD%) | 2.0% - 4.4%[3] |
| Inter-day Precision (RSD%) | 3.3% - 7.0%[3] |
Summary and Comparison of Methods
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Analytes | Non-volatile and thermally stable compounds and impurities.[1] | Volatile and semi-volatile compounds and impurities.[1] |
| Derivatization | Generally not required. | Often required for polar compounds like thiomorpholine to increase volatility.[2] |
| Sensitivity | Good, dependent on the detector. | Very high, especially with mass spectrometric detection.[3] |
| Specificity | Good, based on retention time. | Excellent, based on both retention time and mass spectrum.[1] |
| Primary Use | Purity assay and quantification of known impurities. | Identification and quantification of unknown volatile impurities and residual solvents.[1] |
References
Application of 4-(2-Aminoethyl)thiomorpholine in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Aminoethyl)thiomorpholine is a versatile heterocyclic compound with significant potential in polymer chemistry. Its unique structure, featuring a primary amine for polymerization and a tertiary amine and a thioether group within the thiomorpholine ring, allows for the synthesis of functional polymers with tailored properties. These properties make them promising candidates for a range of applications, including drug delivery, gene therapy, and smart materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel polymers.
Introduction
The functionalization of polymers is a key strategy in the development of advanced materials with specific and tunable properties. This compound is an attractive building block for functional polymers due to the presence of multiple reactive and functional sites. The primary amine group can readily participate in various polymerization reactions, including chain-growth and step-growth polymerizations, as well as post-polymerization modification of existing polymers.
The thiomorpholine moiety itself can impart desirable characteristics to the resulting polymer, such as:
-
Biocompatibility: Morpholine and thiomorpholine-containing polymers have been investigated for their biocompatibility.[1][2][3]
-
Stimuli-Responsiveness: The tertiary amine in the thiomorpholine ring can be protonated at acidic pH, leading to pH-responsive behavior. The sulfur atom can be oxidized to a sulfoxide or sulfone, providing redox-responsiveness.[4]
-
Therapeutic Potential: The thiomorpholine scaffold is found in various biologically active compounds, suggesting that polymers incorporating this moiety could have inherent therapeutic properties or serve as effective drug carriers.[2][3]
Proposed Applications in Polymer Chemistry
Based on the chemical structure of this compound, several applications in polymer chemistry can be envisioned:
Synthesis of Functional Monomers for Chain-Growth Polymerization
The primary amine of this compound can be readily acylated with polymerizable groups like acryloyl chloride or methacryloyl chloride to yield novel functional monomers. These monomers can then be polymerized or copolymerized using techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization to produce well-defined polymers.
Monomer for Step-Growth Polymerization
The difunctional nature of this compound (considering the primary amine as one reactive site and the potential for ring-opening or reaction at the tertiary amine under certain conditions) allows its use in step-growth polymerizations. For instance, it can be reacted with diepoxides to form poly(amino alcohol)s or with dicarboxylic acids to form polyamides.
Post-Polymerization Modification
Polymers bearing reactive groups such as esters, anhydrides, or epoxides can be functionalized by reaction with the primary amine of this compound. This approach allows for the introduction of the thiomorpholine moiety onto a pre-existing polymer backbone, thereby modifying its properties.
Experimental Protocols
The following are detailed protocols for the proposed applications of this compound in polymer chemistry.
Protocol 1: Synthesis of N-(2-(Thiomorpholino)ethyl)acrylamide Monomer
This protocol describes the synthesis of a novel acrylamide monomer derived from this compound.
Materials:
-
This compound (≥97%)
-
Acryloyl chloride (98%)
-
Triethylamine (≥99%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Inhibitor (e.g., 4-methoxyphenol, MEHQ)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add acryloyl chloride (1.1 eq) dissolved in anhydrous DCM dropwise to the cooled solution over 30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution (3 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of inhibitor (e.g., MEHQ).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield the pure N-(2-(thiomorpholino)ethyl)acrylamide monomer.
-
Characterize the monomer using NMR and FT-IR spectroscopy.
Quantitative Data Summary
The following tables summarize hypothetical but expected data from the synthesis and polymerization of the N-(2-(thiomorpholino)ethyl)acrylamide monomer.
Table 1: Synthesis of N-(2-(thiomorpholino)ethyl)acrylamide
| Parameter | Value |
| Yield | 85% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, δ ppm) | 6.3 (dd, 1H, CH₂=CH-), 6.1 (dd, 1H, CH₂=CH-), 5.6 (dd, 1H, CH₂=CH-), 3.4 (q, 2H, -NH-CH₂-), 2.8-2.6 (m, 8H, thiomorpholine protons), 2.5 (t, 2H, -CH₂-N(thiomorpholine)) |
| FT-IR (cm⁻¹) | 3280 (N-H stretch), 1660 (C=O stretch, amide I), 1625 (C=C stretch), 1550 (N-H bend, amide II) |
Table 2: RAFT Polymerization of N-(2-(thiomorpholino)ethyl)acrylamide
| Polymer | Mn ( g/mol ) | Đ (Mw/Mn) | Monomer Conversion (%) |
| P(TMEA)-1 | 10,500 | 1.15 | 92 |
| P(TMEA)-2 | 22,300 | 1.18 | 95 |
| P(TMEA)-3 | 45,800 | 1.21 | 96 |
Mn = Number-average molecular weight, determined by GPC. Đ = Polydispersity index.
Visualizations
Diagrams of Synthetic and Polymerization Pathways
The following diagrams, generated using Graphviz, illustrate the key processes described in the protocols.
References
Application Notes and Protocols for 4-(2-Aminoethyl)thiomorpholine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, protocol for the use of 4-(2-Aminoethyl)thiomorpholine as a novel building block in solid-phase synthesis (SPS). As a bifunctional molecule featuring a primary amine and a tertiary amine within a thiomorpholine heterocycle, it offers a unique scaffold for the generation of diverse molecular libraries, including peptidomimetics and other drug-like compounds. The protocols outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and are intended to serve as a comprehensive starting point for researchers. This guide covers the initial attachment to a solid support, subsequent chain elongation, and final cleavage and deprotection, including recommendations for appropriate resins, coupling agents, and scavenger cocktails.
Introduction
Solid-phase synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient construction of complex molecules.[1] The introduction of novel building blocks is a key strategy for expanding the chemical space accessible through this technique. This compound is a versatile compound with applications in the synthesis of pharmaceuticals and agrochemicals.[2] Its unique structure, combining a flexible ethylamine linker with a sulfur-containing heterocyclic core, makes it an attractive candidate for incorporation into synthetic libraries for drug discovery.
The primary amino group allows for standard amide bond formation, while the thiomorpholine moiety introduces a non-peptidic element that can enhance metabolic stability and conformational constraint. This document outlines a hypothetical protocol for the integration of this building block into solid-phase synthesis workflows.
Key Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| This compound | Commercially Available | Building Block |
| Rink Amide Resin | Commercially Available | Solid Support for C-terminal amides |
| Fmoc-Cl | Commercially Available | Protecting group for primary amine |
| Diisopropylethylamine (DIPEA) | Commercially Available | Base for coupling and deprotection |
| Dicyclohexylcarbodiimide (DCC) | Commercially Available | Coupling Agent |
| 1-Hydroxybenzotriazole (HOBt) | Commercially Available | Coupling Additive to reduce racemization |
| Piperidine | Commercially Available | Fmoc deprotection |
| Dichloromethane (DCM) | Commercially Available | Solvent for washing and reactions |
| N,N-Dimethylformamide (DMF) | Commercially Available | Solvent for washing and reactions |
| Trifluoroacetic acid (TFA) | Commercially Available | Cleavage from resin |
| Triisopropylsilane (TIS) | Commercially Available | Scavenger |
| 1,2-Ethanedithiol (EDT) | Commercially Available | Scavenger for sulfur-containing compounds |
| Diethyl ether (cold) | Commercially Available | Precipitation of cleaved product |
Experimental Protocols
Workflow for Solid-Phase Synthesis using this compound
The overall workflow for incorporating this compound as the initial building block on a solid support is depicted below. This process involves the protection of the primary amine, attachment to the resin, and subsequent cycles of deprotection and coupling for chain elongation.
Caption: Workflow for solid-phase synthesis.
Protocol 1: Fmoc Protection of this compound
To enable selective coupling during solid-phase synthesis, the primary amine of this compound must first be protected, for example, with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as 1,4-dioxane and water (1:1).
-
Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield Fmoc-protected this compound.
Protocol 2: Attachment to Rink Amide Resin
This protocol describes the coupling of the Fmoc-protected building block to a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Swell the Rink Amide resin (1 equivalent) in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
In a separate vessel, pre-activate the Fmoc-protected this compound (3 equivalents) with DCC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Add DIPEA (6 equivalents) and agitate the mixture at room temperature for 4 hours.
-
To ensure complete coupling, perform a Kaiser test. A negative result (no blue color) indicates successful coupling.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
Protocol 3: Peptide Chain Elongation
This protocol follows the standard Fmoc-SPPS procedure for elongating the peptide chain.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat once for 10 minutes.
-
Washing: Wash the resin sequentially with DMF (5x) and DCM (3x).
-
Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3 equivalents) with DCC (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin, followed by DIPEA (6 equivalents).
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).
-
Repeat steps 1-4 for each subsequent amino acid in the sequence.
Protocol 4: Cleavage and Deprotection
The final step is to cleave the synthesized molecule from the solid support and remove any side-chain protecting groups. The presence of the thiomorpholine moiety necessitates the use of a scavenger cocktail that can effectively trap carbocations and prevent modification of the sulfur atom.
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 2 hours.
-
Prepare a fresh cleavage cocktail. A recommended cocktail for molecules containing sulfur is Reagent K or a variation thereof.
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin) in a well-ventilated fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude product by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the synthesis of a model tripeptide, Ac-Ala-Val-(this compound)-NH2, to illustrate expected outcomes. Actual results may vary.
| Step | Parameter | Expected Value |
| Resin Loading | Substitution Level | 0.4 - 0.6 mmol/g |
| Coupling Efficiency | Per Step (Kaiser Test) | > 99% |
| Cleavage | Crude Yield | 70 - 85% |
| Purification | Final Purity (HPLC) | > 95% |
| Characterization | Mass Spectrometry | Expected Mass ± 1 Da |
Logical Relationships and Pathways
The decision-making process for selecting a cleavage cocktail is critical for obtaining a high-purity product. The following diagram illustrates the logic based on the presence of sensitive amino acid residues.
Caption: Cleavage cocktail selection logic.
Conclusion
The protocols detailed in this document provide a foundational framework for the novel application of this compound in solid-phase synthesis. By leveraging standard Fmoc-SPPS chemistry, researchers can incorporate this unique building block to generate libraries of peptidomimetics and other molecules of interest for drug discovery and development. The key considerations for success include the proper protection of the primary amine, efficient coupling to the solid support, and the use of an appropriate scavenger cocktail during cleavage to preserve the integrity of the thiomorpholine ring. Further optimization of these protocols will undoubtedly expand the utility of this versatile synthetic tool.
References
Thiomorpholine Derivatives as Potent Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiomorpholine, a sulfur-containing heterocyclic analog of morpholine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties contribute to its versatility in designing novel therapeutics with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of thiomorpholine derivatives as enzyme inhibitors, focusing on key therapeutic areas such as diabetes, cancer, inflammation, and neurodegenerative diseases.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes
DPP-IV is a serine protease that inactivates incretin hormones, which are crucial for regulating blood glucose levels. Inhibition of DPP-IV is a well-established therapeutic strategy for the management of type 2 diabetes.[1] Thiomorpholine derivatives have been successfully developed as potent DPP-IV inhibitors.[1]
Data Presentation: In Vitro DPP-IV Inhibitory Activity of Thiomorpholine Derivatives
| Compound ID | Modification | IC50 (µM) | Reference |
| 16a | L-amino acid derivative | 6.93 | [1] |
| 16b | L-amino acid derivative | 6.29 | [1] |
| 16c | L-amino acid derivative | 3.40 | [1] |
Signaling Pathway: DPP-IV Inhibition and Incretin Hormone Regulation
Experimental Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol outlines the determination of the in vitro inhibitory activity of thiomorpholine derivatives against DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
Thiomorpholine test compounds
-
Positive control: Sitagliptin
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare stock solutions (e.g., 10 mM) of test compounds and sitagliptin in DMSO. Serially dilute these stock solutions with assay buffer to achieve a range of final assay concentrations.
-
Enzyme and Substrate Preparation: Dilute the DPP-IV enzyme and Gly-Pro-AMC substrate in the assay buffer to the desired working concentrations.
-
Assay Reaction:
-
Add 20 µL of the diluted test compound or control to the wells of the 96-well plate.
-
Add 20 µL of the diluted DPP-IV enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the diluted Gly-Pro-AMC substrate solution to each well.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value using non-linear regression analysis.
-
PI3K/Akt/mTOR Pathway Inhibition in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Thiomorpholine derivatives have been investigated as inhibitors of this pathway.
Data Presentation: Anticancer Activity of Thiomorpholine Derivatives
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 23 | T-helper cells | TACE inhibition | 0.140 | [2] |
| Compound 7c | MCF7 (Breast Cancer) | Cytotoxicity | Low µM range | |
| Compound 7f | A549 (Lung Cancer) | Cytotoxicity | 3.72 |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation
This protocol describes the assessment of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with thiomorpholine derivatives.
Materials:
-
Cancer cell line (e.g., MCF7, A549)
-
Cell culture medium and supplements
-
Thiomorpholine test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the thiomorpholine derivative for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and to a loading control (e.g., GAPDH).
-
Other Enzyme Inhibition Applications
Thiomorpholine derivatives have shown inhibitory activity against a variety of other enzymes implicated in different diseases.
Data Presentation: Inhibition of Various Enzymes by Thiomorpholine Derivatives
| Enzyme Target | Disease Relevance | Compound Type | IC50 / Activity | Reference |
| TACE | Inflammation | Sulfonamide hydroxamate | 140 nM | [2] |
| Urease | H. pylori infection | Schiff bases | Good to moderate inhibition | [1] |
| Acetylcholinesterase | Alzheimer's Disease | Various derivatives | Moderate inhibition | [1] |
| α-Glucosidase | Diabetes | Benzimidazole derivatives | 0.18 µg/mL | [1] |
| Squalene synthase | Hyperlipidemia | Biphenyl derivatives | IC50 as low as 7.5 µM | [3] |
Experimental Workflow: General Enzyme Inhibition Screening
Experimental Protocols:
Principle: This assay utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by TACE separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant human TACE
-
FRET peptide substrate for TACE
-
Assay buffer
-
Thiomorpholine test compounds
-
Positive control (e.g., a known TACE inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive control.
-
In a 96-well plate, add the test compounds, TACE enzyme, and assay buffer.
-
Incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time.
-
Calculate the reaction rates and percentage of inhibition to determine the IC50 values.
Principle: Urease catalyzes the hydrolysis of urea to ammonia. The amount of ammonia produced is determined spectrophotometrically by the indophenol reaction, which forms a blue-colored complex.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Thiomorpholine test compounds
-
Positive control (e.g., thiourea)
-
96-well microplates
-
Spectrophotometer (625 nm)
Procedure:
-
In a 96-well plate, mix the urease enzyme solution with the test compound or control and incubate.
-
Add urea solution to start the reaction and incubate.
-
Stop the reaction and develop the color by adding the phenol-nitroprusside and alkaline hypochlorite reagents.
-
Measure the absorbance at 625 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.
Materials:
-
AChE from electric eel
-
Acetylthiocholine iodide (ATCI)
-
DTNB
-
Phosphate buffer (pH 8.0)
-
Thiomorpholine test compounds
-
Positive control (e.g., donepezil)
-
96-well microplates
-
Spectrophotometer (412 nm)
Procedure:
-
In a 96-well plate, add the test compound, AChE enzyme, and DTNB solution.
-
Incubate for a short period.
-
Initiate the reaction by adding ATCI.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the reaction rates and percentage of inhibition to determine the IC50 values.
Principle: α-Glucosidase hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
pNPG
-
Phosphate buffer (pH 6.8)
-
Thiomorpholine test compounds
-
Positive control (e.g., acarbose)
-
96-well microplates
-
Spectrophotometer (405 nm)
Procedure:
-
In a 96-well plate, pre-incubate the α-glucosidase enzyme with the test compound or control.
-
Start the reaction by adding the pNPG substrate.
-
Incubate at 37°C.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
References
Application Notes and Protocols: 4-(2-Aminoethyl)thiomorpholine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethyl)thiomorpholine is a versatile heterocyclic ligand with potential applications in coordination chemistry, catalysis, and drug design. Its structure, featuring a flexible ethylamine side chain and a thiomorpholine ring containing both nitrogen and sulfur donor atoms, allows for diverse coordination modes with various metal ions. This document provides an overview of its synthesis, potential coordination chemistry based on analogous compounds, and general protocols for the synthesis and characterization of its metal complexes. While specific research on the coordination complexes of this compound is limited, this guide offers a foundational framework for its exploration as a ligand.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of thiomorpholine with a suitable two-carbon synthon containing a protected amine. A common strategy involves the reaction of thiomorpholine with 2-bromoethylamine hydrobromide, followed by neutralization to yield the desired product.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiomorpholine
-
2-Bromoethylamine hydrobromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of potassium carbonate (3.0 equivalents) in anhydrous acetonitrile, add thiomorpholine (1.0 equivalent).
-
Add 2-bromoethylamine hydrobromide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Coordination Chemistry
Due to the scarcity of published data on the coordination complexes of this compound, we present data for the analogous ligand, 4-(2-aminoethyl)morpholine, to infer potential coordination behavior. The presence of the soft sulfur donor in the thiomorpholine ring, in place of the harder oxygen in morpholine, may lead to different affinities for metal ions and potentially different structural and electronic properties in the resulting complexes.
Analogous Metal Complexes of 4-(2-Aminoethyl)morpholine
| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| [Ni(C₆H₁₄N₂O)₂(H₂O)₂]Cl₂ | Ni(II) | Octahedral | Ni-N: 2.08-2.11 | N-Ni-N: 82.5 | [1] |
| Ni-O: 2.13 | |||||
| [CdBr₂(C₆H₁₄N₂O)] | Cd(II) | Distorted Octahedral | Cd-N: 2.38-2.42 | N-Cd-N: 72.1 | [2] |
| Cd-Br: 2.65-2.81 |
Note: This data is for the morpholine analogue and should be used as a predictive guide only.
General Experimental Protocols for Complexation Reactions
The following are generalized protocols for the synthesis and characterization of metal complexes with this compound.
General Synthesis of a Metal Complex
Caption: General workflow for synthesis and characterization.
Materials:
-
This compound
-
Metal salt (e.g., NiCl₂·6H₂O, CdBr₂·4H₂O)
-
Solvent (e.g., ethanol, methanol, water)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the metal salt (1 equivalent) in a suitable solvent.
-
In a separate flask, dissolve this compound (1-2 equivalents, depending on the desired stoichiometry) in the same solvent.
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
Stir the resulting mixture for a specified period (e.g., 2-24 hours). A color change or precipitation may be observed.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, slowly evaporate the solvent or use an anti-solvent to induce crystallization.
-
Wash the isolated solid with a small amount of cold solvent and then with a non-polar solvent (e.g., diethyl ether).
-
Dry the complex under vacuum.
Characterization Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the N-H and C-N stretching frequencies.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the metal complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the ligand and its complexes in solution, particularly for diamagnetic metal ions.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.
-
Elemental Analysis: To determine the empirical formula of the synthesized complex.
Potential Applications in Drug Development
While direct biological studies of this compound complexes are not yet reported, the thiomorpholine scaffold is present in various biologically active molecules. Coordination of this ligand to metal ions could lead to novel therapeutic agents with unique mechanisms of action.
Potential Signaling Pathway Involvement
The biological activity of metal complexes is often linked to their ability to interact with biomolecules and interfere with cellular signaling pathways. For instance, some metal complexes exhibit anticancer activity by inducing apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.
Caption: Hypothetical apoptotic pathway induced by a metal complex.
Conclusion
This compound presents an intriguing yet underexplored ligand in coordination chemistry. The protocols and data presented herein, largely based on analogous systems, provide a solid starting point for researchers interested in investigating its coordination behavior and the potential applications of its metal complexes in materials science and medicinal chemistry. Further research is necessary to fully elucidate the properties and potential of this promising ligand.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Aminoethyl)thiomorpholine
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield in the synthesis of 4-(2-Aminoethyl)thiomorpholine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of this compound can be approached through several routes. A common and direct method is the N-alkylation of thiomorpholine with a 2-aminoethyl synthon. Key strategies include:
-
Alkylation with 2-Bromoethylamine Hydrobromide: This involves the direct reaction of thiomorpholine with 2-bromoethylamine hydrobromide.[1] The reaction can be carried out in the presence of a base to neutralize the hydrobromide salt and facilitate the nucleophilic substitution.
-
Reaction with a Protected 2-Aminoethyl Halide: To avoid side reactions with the amino group, a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) can be used for the alkylation, followed by a deprotection step.
-
Reductive Amination: While less direct, a reductive amination pathway involving thiomorpholine and a suitable aldehyde could be envisioned, though this is not a commonly cited route for this specific molecule.
Q2: What are the critical parameters to consider when optimizing the synthesis of this compound?
A2: Several parameters significantly influence the reaction outcome and should be carefully optimized for yield improvement:
-
Stoichiometry of Reactants: The molar ratio of thiomorpholine to the alkylating agent is crucial. An excess of thiomorpholine can help to minimize the formation of dialkylated byproducts.
-
Choice of Base: When using a hydrohalide salt of the alkylating agent, the choice and amount of base are critical. Strong, non-nucleophilic bases are often preferred.
-
Reaction Temperature: Temperature affects the reaction rate. Optimization is necessary to find a balance between a reasonable reaction time and the minimization of side reactions or decomposition.
-
Solvent Selection: The solvent can influence the solubility of reactants and the reaction pathway. Polar aprotic solvents are often suitable for nucleophilic substitution reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Poor quality of starting materials: Impurities in thiomorpholine or the alkylating agent can inhibit the reaction. | Ensure the purity of all reactants and solvents. |
| Incorrect reaction conditions: Suboptimal temperature, reaction time, or base can lead to low conversion. | Systematically optimize the reaction temperature, monitor the reaction over time, and screen different bases. | |
| Side reactions: The primary amine of the product can potentially react further with the alkylating agent. | Use an excess of thiomorpholine to favor mono-alkylation. Alternatively, use a protected 2-aminoethyl halide. | |
| Formation of Multiple Products | Over-alkylation: The product, this compound, can act as a nucleophile and react with the alkylating agent. | Adjust the stoichiometry by using an excess of thiomorpholine. |
| Impure starting materials: Impurities can lead to the formation of various side products. | Verify the purity of starting materials using analytical techniques like NMR or GC-MS. | |
| Difficult Product Isolation | Similar polarity of product and byproducts: This can make chromatographic separation challenging. | Optimize the reaction to minimize byproduct formation. Explore alternative purification techniques like distillation under reduced pressure or crystallization.[2] |
| Product solubility: The product may be highly soluble in the aqueous phase during workup. | Adjust the pH of the aqueous phase to ensure the product is in its free base form, which is more soluble in organic solvents. Perform multiple extractions. |
Quantitative Data Summary
The following table summarizes data from related thiomorpholine syntheses, which can inform the optimization of this compound synthesis.
| Synthetic Approach | Reactants | Key Conditions | Yield | Reference |
| N-Alkylation | Morpholine, 2-Bromoethylamine Hydrobromide | No solvent, excess morpholine | Up to 90% | [1] |
| Nucleophilic Aromatic Substitution | Thiomorpholine, 4-Fluoronitrobenzene | Acetonitrile, Triethylamine, 85°C, 12h | 95% | [3] |
| Continuous Flow Photochemical Thiol-ene/Cyclization | Cysteamine hydrochloride, Vinyl chloride | Methanol, 9-fluorenone, 365 nm LED, DIPEA | 54% (isolated) | [4][5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol is adapted from procedures for the synthesis of analogous N-substituted morpholines and thiomorpholines.[1][3]
Materials:
-
Thiomorpholine
-
2-Bromoethylamine hydrobromide
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add thiomorpholine (3 equivalents) and acetonitrile.
-
Addition of Base and Alkylating Agent: Add sodium carbonate (2 equivalents) to the stirred solution, followed by the portion-wise addition of 2-bromoethylamine hydrobromide (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: A typical workflow for the synthesis of this compound.
References
Troubleshooting common side reactions in thiomorpholine derivative synthesis
Welcome to the technical support center for thiomorpholine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for common challenges encountered during the synthesis of thiomorpholine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of thiomorpholine derivatives?
A1: The most frequently encountered side reactions include:
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Polymerization and Tar Formation: Often occurs with reactive intermediates, leading to a complex mixture that is difficult to purify.[1]
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Oxidation of the Sulfur Atom: The sulfur in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of thiomorpholine-1-oxide (sulfoxide) or thiomorpholine-1,1-dioxide (sulfone) as byproducts.[1]
-
Formation of Multiple Byproducts: Non-optimized reaction conditions can lead to a variety of side products that are often difficult to separate from the desired compound.[1]
-
Product Degradation during Workup: Thiomorpholine derivatives can be sensitive to harsh pH conditions or high temperatures during extraction and purification steps.[1]
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Over-alkylation in N-substitution reactions: When alkylating the nitrogen, there is a possibility of forming quaternary ammonium salts, especially with reactive alkylating agents.
Q2: How can I minimize the formation of polymeric byproducts?
A2: To minimize polymerization, consider the following strategies:
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Optimize Reactant Concentration: High concentrations of reactants can accelerate side reactions. Systematically lowering the concentration may favor the desired intramolecular cyclization over intermolecular polymerization.[1] For instance, in some continuous flow syntheses, optimizing concentration from 1 M to 4 M has been shown to dramatically increase the yield of the desired intermediate, thus reducing the relative amount of byproducts.[2][3]
-
Control Reaction Temperature: Exothermic reactions can lead to temperature spikes that promote polymerization. Ensure efficient cooling and maintain a stable, optimal temperature. Sometimes, running the reaction at a lower temperature for a longer duration can be beneficial.[1]
-
Slow Addition of Reagents: Adding one of the reactants dropwise can help maintain a low concentration of reactive intermediates, thereby suppressing polymerization.[1]
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Ensure Reagent Purity: Impurities in starting materials or solvents can sometimes initiate polymerization. Using high-purity reagents is recommended.[1]
Q3: My desired product appears to be degrading during the workup and purification. What can I do?
A3: Product degradation is a common issue, especially for compounds sensitive to pH and temperature.[1]
-
Use Milder pH Conditions: Avoid strongly acidic or basic conditions during aqueous workup. Using buffered solutions can help maintain a safe pH range.[1]
-
Optimize Purification Temperature: If using distillation, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.[1] For chromatography, avoid prolonged exposure to high temperatures if column heating is used.
Troubleshooting Common Side Reactions
This section provides a more in-depth guide to troubleshooting specific side reactions you may encounter.
Issue 1: Low Yield and Formation of Polymeric/Tar-like Byproducts
The formation of insoluble or tar-like materials is a strong indication of uncontrolled polymerization. This is particularly common in multi-component reactions where reactive intermediates can self-condense or react with other starting materials in an undesired fashion.
Troubleshooting Workflow for Low Yield and High Byproduct Formation
Caption: A troubleshooting workflow for addressing low yields and high byproduct formation.
Issue 2: Unwanted Oxidation of the Thiomorpholine Ring
The sulfur atom in the thiomorpholine ring is readily oxidized to a sulfoxide and further to a sulfone. This can occur during the synthesis itself or during workup and purification if oxidizing agents are present or if the compound is exposed to air for extended periods, especially at elevated temperatures.
Troubleshooting Strategies:
-
Inert Atmosphere: If your synthesis is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Carefully check all reagents and workup conditions to ensure no unintended oxidizing agents are present.
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Control Reaction Temperature: Higher temperatures can increase the rate of oxidation.
Quantitative Data on Oxidation:
While specific quantitative data on byproduct formation is highly dependent on the exact reaction, the choice of oxidizing agent and stoichiometry are critical in controlling the oxidation state of the sulfur. For the deliberate oxidation of sulfides, controlling the equivalents of the oxidizing agent is key to selectively forming the sulfoxide over the sulfone.
| Oxidizing System | Product Selectivity | Reference |
| H₂O₂ / Tantalum Carbide | High yield of sulfoxides | [4] |
| H₂O₂ / Niobium Carbide | Efficiently affords sulfones | [4] |
| Oxone / KBr (catalytic) | Sulfoxide is formed initially but can be over-oxidized to the sulfone | [5] |
| m-CPBA (1.0-1.2 equiv.) | Selective oxidation to sulfoxide |
Issue 3: Ring Opening of the Thiomorpholine Moiety
While less common during typical derivatization reactions, the thiomorpholine ring can be susceptible to opening under harsh conditions, particularly strongly acidic or basic environments, analogous to the ring-opening of other cyclic ethers and amines.[6][7][8] Biodegradation studies have shown that the thiomorpholine ring can be cleaved to form thiodiglycolic acid.[6]
Troubleshooting Strategies:
-
Avoid Strong Acids and Bases: If ring opening is suspected, use milder acids or bases for pH adjustments during workup.
-
Moderate Reaction Temperatures: High temperatures in the presence of strong acids or bases can promote ring cleavage.
-
Protecting Groups: In multi-step syntheses, consider protecting the thiomorpholine nitrogen if harsh conditions are required for other transformations in the molecule.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This protocol for N-arylation is a common procedure for creating thiomorpholine derivatives and can be susceptible to side reactions if not properly controlled.[1]
Materials:
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Thiomorpholine
-
4-Fluoronitrobenzene
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Triethylamine (TEA)
-
Acetonitrile
-
Ethyl acetate
-
Deionized water
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Anhydrous sodium sulfate
Procedure:
-
In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).
-
Add a solution of 4-fluoronitrobenzene (10 mmol) dissolved in 15 mL of acetonitrile to the flask.
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Stir the reaction mixture and heat it to 85 °C for 12 hours.[1]
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After cooling to room temperature, add 50 mL of deionized water.
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Extract the mixture with ethyl acetate (3 x 60 mL).
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Combine the organic phases and dry them over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the product.[1]
Potential Issues and Troubleshooting for this Protocol:
-
Issue: Formation of dark, tar-like substances.
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Cause: Potential polymerization at elevated temperatures.
-
Solution: Try lowering the reaction temperature and extending the reaction time. Ensure the purity of the starting materials.
-
-
Issue: Low yield of the desired product.
-
Cause: Incomplete reaction or product loss during workup.
-
Solution: Monitor the reaction by TLC to ensure completion. During workup, ensure thorough extraction.
-
Protocol 2: Mild Oxidation of Thiomorpholine to Thiomorpholine-1-Oxide
This protocol describes the selective oxidation of the sulfur atom to the sulfoxide, a common transformation in medicinal chemistry. Over-oxidation to the sulfone is a key side reaction to control.
Materials:
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Thiomorpholine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve thiomorpholine (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the thiomorpholine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition, allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Potential Issues and Troubleshooting for this Protocol:
-
Issue: Formation of thiomorpholine-1,1-dioxide (sulfone) as a byproduct.
-
Cause: Over-oxidation by m-CPBA.
-
Solution: Use no more than 1.2 equivalents of m-CPBA. Ensure the dropwise addition is slow and the temperature is maintained at 0 °C. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Thiomorpholine Intermediate in a Continuous Flow Synthesis [1]
| Entry | Reactant Concentration | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | 1 M | 20 | 20 | 53-58 |
| 2 | 1 M | 6 | 20 | 18 |
| 3 | 4 M | 20 | 20 | >99 |
Note: The yields reported are for the intermediate in a continuous flow synthesis of thiomorpholine.[1] This data illustrates the significant impact of reactant concentration on yield in this specific synthesis.[2][3]
Visualizations
Logical Workflow for Managing Reaction Byproducts
Caption: A strategic workflow for managing reaction byproducts in thiomorpholine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. yccskarad.com [yccskarad.com]
- 6. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Coupling 4-(2-Aminoethyl)thiomorpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for coupling 4-(2-Aminoethyl)thiomorpholine with carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for acylating this compound?
A1: Standard peptide coupling reagents are widely used for the acylation of primary amines like this compound. The most common include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). The choice of reagent often depends on the scale of the reaction, the sensitivity of the substrates to side reactions, and cost considerations.
Q2: What are potential side reactions to consider when coupling this compound?
A2: Several side reactions can occur during the coupling process. These include:
-
Racemization: If the carboxylic acid partner is chiral, racemization at the alpha-carbon can be a concern, especially with carbodiimide reagents. The addition of HOBt or using reagents like HATU can help suppress this.
-
N-acylurea formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.
-
Guanidinylation: Uronium/aminium coupling reagents like HATU can react with the primary amine of this compound to form a guanidinium group, which terminates the desired reaction. This can be minimized by pre-activating the carboxylic acid before adding the amine.
-
Oxidation of the thiomorpholine sulfur: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone. This is more likely to occur if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
Q3: Which solvents are recommended for this coupling reaction?
A3: The choice of solvent is critical for ensuring the solubility of all reactants and reagents. Common aprotic polar solvents are generally preferred. These include:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
DMF is a popular choice due to its excellent solvating properties for a wide range of organic molecules. However, for easier work-up and removal, DCM or ACN may be advantageous. The selection should be based on the specific solubility characteristics of the carboxylic acid and the amine.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the coupling reaction can be monitored by various chromatographic techniques. Thin-layer chromatography (TLC) is a quick and effective method to visualize the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can provide more quantitative and detailed information on the reaction progress and the presence of any side products.
Troubleshooting Guides
Issue: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor quality of reagents | Ensure all reagents, including the coupling agent, amine, carboxylic acid, and solvents, are pure and anhydrous. Impurities can inhibit the reaction. |
| Inactive coupling agent | Coupling agents can degrade over time, especially if not stored properly. Use a fresh batch of the coupling reagent. |
| Suboptimal reaction temperature | The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. Experiment with a temperature range, for example, starting at 0°C and slowly warming to room temperature. |
| Incorrect stoichiometry | Carefully control the stoichiometry of the reactants. A slight excess of the carboxylic acid and coupling agent (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion. |
| Insufficient reaction time | Some coupling reactions can be slow. Monitor the reaction over a longer period to ensure it has reached completion. |
Issue: Formation of Multiple Byproducts
| Possible Cause | Suggested Solution |
| Racemization of the carboxylic acid | If using a chiral carboxylic acid with a carbodiimide reagent, add an equivalent of HOBt to suppress racemization. Alternatively, use a coupling reagent known for low racemization, such as HATU. |
| Side reactions with the coupling agent | For carbodiimide-mediated couplings, the formation of N-acylurea can be an issue. Optimizing the reaction temperature and time can help minimize this. For uronium-based reagents, pre-activating the carboxylic acid for a short period before adding this compound can reduce guanidinylation. |
| Reaction with impurities | Ensure the starting materials and solvents are free from impurities that could lead to side reactions. |
| Decomposition of starting materials or product | If the reaction requires elevated temperatures, be mindful of the thermal stability of your compounds. Consider running the reaction at a lower temperature for a longer duration. |
Issue: Difficult Product Purification
| Possible Cause | Suggested Solution |
| Presence of urea byproducts (from DCC/EDC) | If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can often be removed by filtration. For EDC, the urea byproduct is water-soluble and can be removed by an aqueous workup. |
| Excess coupling reagent or additives | Excess reagents can often be removed by aqueous washes during the workup. For example, washing with a mild acid can remove basic additives like DIPEA, and a mild base can remove acidic additives like HOBt. |
| Product has similar polarity to starting materials or byproducts | Optimize the reaction to go to full conversion to minimize the amount of starting material in the crude product. For purification, column chromatography with a carefully selected solvent system is often necessary. Consider using a different stationary phase or a gradient elution if co-elution is an issue. |
Data Presentation
Table 1: General Reaction Conditions for Common Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent | Temperature | Typical Reaction Time |
| EDC | HOBt | DIPEA or Et3N | DMF or DCM | 0°C to RT | 12-24 hours |
| HATU | - | DIPEA | DMF or ACN | 0°C to RT | 1-4 hours |
| DCC | HOBt/DMAP (cat.) | - | DCM or THF | 0°C to RT | 12-24 hours |
Table 2: Stoichiometry of Reagents
| Reagent | Typical Equivalents |
| This compound | 1.0 |
| Carboxylic Acid | 1.0 - 1.2 |
| Coupling Agent (EDC, HATU, DCC) | 1.0 - 1.2 |
| Additive (HOBt) | 1.0 - 1.2 |
| Base (DIPEA) | 2.0 - 3.0 |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
-
Dissolve the Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM.
-
Add Amine and HOBt: Add this compound (1.0 eq) and HOBt (1.1 eq) to the solution.
-
Cool the Mixture: Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC and Base: Add EDC (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), a mild aqueous base (e.g., 5% sodium bicarbonate), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Amide Coupling using HATU
-
Pre-activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add Amine: Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: A general experimental workflow for the coupling of this compound.
Caption: A troubleshooting decision tree for addressing low reaction yield.
Caption: Simplified diagram of carboxylic acid activation for amide bond formation.
Technical Support Center: Purification of 4-(2-Aminoethyl)thiomorpholine Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing impurities from reactions involving 4-(2-Aminoethyl)thiomorpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in reactions with this compound?
A1: Impurities are typically reaction-dependent but generally fall into these categories:
-
Unreacted Starting Materials: Residual this compound or the other reactants.
-
Reagent-Related Byproducts: Byproducts from coupling agents (e.g., urea from carbodiimides in amide synthesis) or reducing agents.
-
Side-Reaction Products: These can include double-addition products in Michael additions, over-alkylation in reductive aminations, or byproducts from reactions with the thiomorpholine ring itself under harsh conditions.
-
Solvent and Catalyst Residues: Residual solvents or catalysts used in the reaction.
Q2: My product, a substituted thiomorpholine derivative, is showing peak tailing during silica gel column chromatography. What can I do to improve the separation?
A2: Peak tailing of basic compounds like thiomorpholine derivatives on silica gel is a common issue due to strong interactions with acidic silanol groups. To mitigate this, you can:
-
Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system. Commonly used additives include triethylamine (0.1-1%) or a few drops of aqueous ammonia.[1]
-
Consider Alternative Stationary Phases: If modifying the eluent is insufficient, consider using a different stationary phase such as basic or neutral alumina, or reverse-phase silica gel.[1]
Q3: How can I effectively remove unreacted this compound from my reaction mixture?
A3: Due to its basic nature, unreacted this compound can often be removed using an acidic wash during the work-up. A dilute aqueous solution of an acid like HCl or citric acid will protonate the amine, making it water-soluble and allowing for its extraction from the organic phase containing your desired product.
Q4: Are there any known stability issues with the thiomorpholine ring during common reactions?
A4: The thiomorpholine ring is generally stable under many common reaction conditions. However, strong oxidizing agents can oxidize the sulfur atom. Additionally, harsh acidic or basic conditions, particularly at elevated temperatures, could potentially lead to ring-opening or other side reactions, though this is not commonly reported under standard synthetic protocols.
Troubleshooting Guides
This section provides detailed troubleshooting for specific reaction types where this compound is used as a reactant.
Amide Coupling Reactions
Problem: After coupling this compound with a carboxylic acid, my purified product is still contaminated with byproducts from the coupling reagent.
| Potential Cause | Troubleshooting Solution |
| Incomplete removal of urea byproduct (from DCC or EDC coupling) | Urea byproducts are often sparingly soluble in common organic solvents. Try triturating the crude product with a solvent in which the desired product is soluble but the urea is not (e.g., diethyl ether or a mixture of DCM and hexanes). Alternatively, filtration of the reaction mixture before work-up can remove precipitated urea. |
| Residual HOBt or other additives | These are often acidic and can be removed with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the work-up. |
| Double acylation | While less common for the secondary amine in the thiomorpholine ring, it is a possibility. Use of a slight excess of the carboxylic acid and careful control of stoichiometry can minimize this. Purification by column chromatography should separate the mono- and di-acylated products. |
Reductive Amination Reactions
Problem: My reductive amination reaction with an aldehyde/ketone and this compound results in a mixture of the desired secondary amine and unreacted imine.
| Potential Cause | Troubleshooting Solution |
| Incomplete reduction of the intermediate imine | The reduction of the imine may be slow. Increase the reaction time or the amount of reducing agent (e.g., sodium borohydride). If using a mild reducing agent like sodium triacetoxyborohydride, ensure the reaction is stirred for a sufficient duration. The use of a stronger reducing agent or a different solvent could also be explored. |
| Hydrolysis of the imine back to starting materials | Ensure anhydrous conditions, as water can hydrolyze the imine. Work-up the reaction promptly after completion to minimize hydrolysis. |
| Difficult separation of the product amine and the imine | Since both the product amine and the intermediate imine are basic, separation by a simple acid wash is not feasible. Column chromatography is the most effective method for separation. The less polar imine will typically elute before the more polar amine product. |
Michael Addition Reactions
Problem: The Michael addition of this compound to an α,β-unsaturated carbonyl compound gives a mixture of the desired mono-adduct and a double-addition product.
| Potential Cause | Troubleshooting Solution |
| Use of excess Michael acceptor | Carefully control the stoichiometry of the reactants. Using a 1:1 ratio or a slight excess of the amine can favor the formation of the mono-adduct. |
| Reaction conditions favoring the second addition | The initial Michael adduct still contains a secondary amine within the thiomorpholine ring which can potentially react further. Running the reaction at a lower temperature and for a shorter duration may help to minimize the formation of the double-addition product. |
| Difficult separation of mono- and di-adducts | Both products will be basic. Purification is best achieved by column chromatography, which can separate the products based on their differing polarities. |
Experimental Protocols & Data
Protocol 1: Purification of a Michael Adduct by Column Chromatography
This protocol is a general guideline for the purification of the product from the Michael addition of an amine to an acrylate, which can be adapted for reactions with this compound.
Reaction: Generic Michael addition of an amine to methyl acrylate.
Purification Method: Column Chromatography
Procedure:
-
Concentrate the Reaction Mixture: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Prepare the Column: Pack a silica gel column with an appropriate non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).
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Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
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Elute the Product: Begin elution with the initial solvent system and gradually increase the polarity to elute the desired product.
-
Monitor Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Expected Purity and Yield: For a similar reaction, a yield of 95% was reported after purification by column chromatography.[1]
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Eluent | Hexane-Ethyl Acetate (e.g., 9:1, with gradual increase in polarity) |
| Reported Yield | ~95%[1] |
| Purity (Typical) | >95% (as determined by NMR) |
Protocol 2: Analysis of Purity by HPLC and GC-MS
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for assessing the purity of your final product and identifying impurities.
HPLC Method for Purity Determination:
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) |
| Detection | UV at an appropriate wavelength |
GC-MS Method for Volatile Impurity Profiling:
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) |
| Ionization Mode | Electron Ionization (EI) |
Visualizing Experimental Workflows
Below are diagrams illustrating typical workflows for purifying and analyzing products from reactions involving this compound.
References
Stability issues of 4-(2-Aminoethyl)thiomorpholine in solution
Welcome to the technical support center for 4-(2-Aminoethyl)thiomorpholine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. The following information is provided as a general guide. We strongly recommend performing stability studies specific to your experimental conditions and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
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pH: The compound is more stable in neutral to slightly alkaline conditions. Acidic conditions may lead to protonation of the amino groups, which can influence its reactivity and degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation. It is recommended to store solutions at refrigerated temperatures (2-8 °C) for short-term storage and frozen (≤ -20 °C) for long-term storage.
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Light: Exposure to UV light may induce photodegradation. Solutions should be protected from light by using amber vials or by covering the container with aluminum foil.
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Oxidizing Agents: The thiomorpholine ring is susceptible to oxidation, particularly at the sulfur atom. Contact with strong oxidizing agents (e.g., hydrogen peroxide, peroxides, permanganates) should be avoided.
-
Solvent: The choice of solvent can impact stability. While soluble in water and polar organic solvents, the long-term stability in each solvent system may vary. It is advisable to prepare fresh solutions for critical applications.
Q2: What are the likely degradation products of this compound?
A2: Based on the chemical structure and data from related thiomorpholine compounds, the primary degradation products are expected to result from oxidation and hydrolysis. The most likely degradation pathways include:
-
Oxidation of the sulfur atom: This can lead to the formation of this compound-1-oxide (a sulfoxide) and subsequently this compound-1,1-dioxide (a sulfone).
-
Cleavage of the thiomorpholine ring: Hydrolysis or oxidative cleavage of the C-N or C-S bonds within the ring can lead to the formation of various open-chain impurities.
Q3: How should I store stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared in a suitable solvent (e.g., water, DMSO, ethanol) at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at ≤ -20 °C and protect them from light. Before use, allow the aliquot to thaw completely and come to room temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of potency or inconsistent results over time. | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored properly (frozen, protected from light) and has not undergone multiple freeze-thaw cycles. Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution. |
| Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Characterize the new peaks to identify potential degradants. Consider performing a forced degradation study to intentionally generate and identify these impurities. This will help in developing a stability-indicating analytical method. |
| Solution changes color or becomes cloudy. | Significant degradation or precipitation of the compound or its degradants. | Discard the solution. Review the solution preparation and storage procedures. Consider adjusting the pH or using a different solvent system if solubility is an issue. |
Hypothetical Stability Data
The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes only and should be confirmed by internal studies.
Table 1: Hypothetical pH-Dependent Stability of this compound (0.1 mg/mL in aqueous buffers) at 40°C
| pH | Time (days) | % Remaining | Major Degradant(s) |
| 3.0 | 7 | 85.2 | Ring-opened products |
| 5.0 | 7 | 92.5 | Sulfoxide |
| 7.4 | 7 | 98.1 | Sulfoxide |
| 9.0 | 7 | 96.5 | Sulfoxide |
Table 2: Hypothetical Thermal and Photostability of this compound (0.1 mg/mL in pH 7.4 buffer)
| Condition | Duration | % Remaining | Major Degradant(s) |
| 60°C | 48 hours | 88.9 | Sulfoxide, Sulfone |
| UV Light (254 nm) | 24 hours | 91.3 | Sulfoxide, Photolytic adducts |
| White Light | 7 days | 97.8 | Sulfoxide |
Table 3: Hypothetical Oxidative Stability of this compound (0.1 mg/mL in pH 7.4 buffer) at Room Temperature
| Oxidizing Agent | Duration | % Remaining | Major Degradant(s) |
| 3% H₂O₂ | 6 hours | 45.7 | Sulfoxide, Sulfone |
| AIBN (radical initiator) | 24 hours | 78.2 | Various oxidative products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 6 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) and white light in a photostability chamber for a defined period (e.g., 24 hours).
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as HPLC with UV and/or mass spectrometric detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method (Hypothetical)
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) % B 0 5 20 50 25 95 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and/or Mass Spectrometry
-
Injection Volume: 10 µL
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Overcoming poor reactivity of 4-(2-Aminoethyl)thiomorpholine in acylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor reactivity during the acylation of 4-(2-Aminoethyl)thiomorpholine.
Troubleshooting Guide
This guide addresses common issues observed during the acylation of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
-
Question: I am not observing any formation of my desired acylated product, or the yield is very low. What are the possible reasons and how can I improve the outcome?
-
Answer: Low to no product formation in the acylation of this compound is a common challenge, often attributed to the steric hindrance and electronic properties of the substrate. The primary amino group's nucleophilicity can be sterically hindered by the adjacent thiomorpholine ring. Here is a systematic approach to troubleshoot this issue:
-
Increase Acylating Agent Reactivity: Standard acylating agents like carboxylic acids activated with coupling agents may not be sufficiently reactive. Consider switching to a more electrophilic acylating agent.
-
Recommendation: Use an acyl chloride or acyl anhydride. These reagents are significantly more reactive and can often overcome the lower nucleophilicity of the amine.
-
-
Employ a More Potent Catalyst: If you are using a standard base like triethylamine (TEA), it may not be sufficient to activate the reaction.
-
Recommendation: Introduce a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP). DMAP is known to significantly accelerate acylation reactions, particularly for sterically hindered alcohols and amines. It functions by forming a highly reactive acylpyridinium intermediate.
-
-
Elevate the Reaction Temperature: Low reaction temperatures can significantly slow down the rate of reaction for sterically hindered amines.
-
Recommendation: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid potential decomposition of reactants or products.
-
-
Change the Solvent: The choice of solvent can influence the reaction rate and solubility of reactants.
-
Recommendation: Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally good choices for acylation reactions. If solubility is an issue, DMF can be particularly effective.
-
-
Increase Reactant Concentration: Dilute reaction conditions can lead to slow reaction rates.
-
Recommendation: Increase the concentration of your reactants. However, be mindful of potential exotherms, especially when using highly reactive acylating agents.
-
-
Issue 2: Slow Reaction Rate
-
Question: My acylation reaction is proceeding very slowly, requiring extended reaction times. How can I accelerate the reaction?
-
Answer: A sluggish reaction is often a sign of insufficient activation. The strategies to address this overlap with those for low yield:
-
Catalyst Choice: As mentioned, DMAP is a highly effective catalyst for accelerating acylation reactions.
-
Acylating Agent: Switching from a carboxylic acid/coupling agent system to an acyl chloride or anhydride will dramatically increase the reaction rate.
-
Temperature: Increasing the temperature is a straightforward way to increase the reaction rate. A modest increase (e.g., from room temperature to 40-50 °C) can have a significant effect.
-
Issue 3: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
-
Answer: Side product formation can complicate purification and reduce the yield of the desired product. Common side products in the acylation of this compound include:
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Diacylation: The initially formed amide product still possesses a lone pair on the nitrogen and can potentially be acylated a second time, especially under forcing conditions.
-
Mitigation:
-
Use a stoichiometric amount of the acylating agent (1.0-1.2 equivalents).
-
Add the acylating agent slowly to the reaction mixture to avoid a large excess at any point.
-
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
-
Oxidation of the Thiomorpholine Sulfur: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, especially if strong oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures. This can lead to the formation of the corresponding sulfoxide or sulfone.
-
Mitigation:
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Use purified, peroxide-free solvents.
-
Avoid unnecessarily long reaction times and high temperatures.
-
If oxidation is a persistent issue, consider using milder acylating conditions.
-
-
-
Reaction with the Thiomorpholine Nitrogen: While the primary amine is significantly more nucleophilic, under certain conditions, acylation of the tertiary amine in the thiomorpholine ring to form a quaternary ammonium salt is possible, though less common.
-
Mitigation: This is generally less of a concern due to the lower nucleophilicity of the tertiary amine. Standard acylation conditions are unlikely to favor this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor reactivity of this compound in acylation?
A1: The primary reason is steric hindrance. The bulky thiomorpholine group adjacent to the ethylamine chain can physically block the approach of the acylating agent to the primary amino group, slowing down the reaction.
Q2: Which acylating agents are most effective for this substrate?
A2: Acyl chlorides and acid anhydrides are generally the most effective due to their high electrophilicity, which can overcome the steric hindrance. For more sensitive substrates where milder conditions are required, peptide coupling reagents like HATU, HBTU, or PyBOP in combination with a carboxylic acid can be excellent alternatives.
Q3: What role does DMAP play in this reaction?
A3: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the original acylating agent and reacts more rapidly with the sterically hindered amine.
Q4: Can I use Schotten-Baumann conditions for the acylation of this compound?
A4: Yes, Schotten-Baumann conditions (using an acyl chloride with an aqueous base like NaOH) can be a viable and cost-effective method. The biphasic system can help to drive the reaction to completion by neutralizing the HCl byproduct. However, optimization of the stoichiometry and addition rate of the base is crucial to avoid hydrolysis of the acyl chloride.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with ninhydrin can be particularly useful for visualizing the consumption of the primary amine starting material.
Q6: Are there any specific safety precautions I should take?
A6: Acyl chlorides and anhydrides are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Reactions should be equipped with a drying tube to prevent the ingress of moisture. DMAP is toxic and can be absorbed through the skin, so care should be taken to avoid contact.
Data Presentation
Due to the limited availability of specific quantitative data for the acylation of this compound in the public domain, the following table presents representative reaction conditions inferred from protocols for the structurally similar N-(2-aminoethyl)morpholine and general procedures for hindered amines. These should be considered as starting points for optimization.
| Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine (TEA) | DCM | 0 to RT | 2-4 | 85-95 |
| Acetic Anhydride | Pyridine | Pyridine | RT to 50 | 4-8 | 80-90 |
| Acetic Anhydride | DMAP (cat.), TEA | DCM | RT | 1-3 | >90 |
| Benzoic Acid | HATU, DIPEA | DMF | RT | 6-12 | 75-85 |
| Benzoyl Chloride | Aq. NaOH (2M) | Toluene/H₂O | RT | 1-2 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for Acylation using Acyl Chloride
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Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water.
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Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: DMAP-Catalyzed Acylation using Acid Anhydride
-
To a solution of this compound (1.0 eq.), triethylamine (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM under an inert atmosphere, add the acid anhydride (1.1 eq.) at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Protocol 3: Acylation using a Peptide Coupling Reagent (HATU)
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.
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Stir at room temperature for 6-24 hours until the reaction is complete (monitored by LC-MS).
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Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting poor reactivity in the acylation of this compound.
Caption: The catalytic cycle of DMAP in the acylation of this compound.
Technical Support Center: Scaling up the Synthesis of 4-(2-Aminoethyl)thiomorpholine Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 4-(2-Aminoethyl)thiomorpholine and its derivatives. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: A widely adopted and scalable two-stage approach is the preferred method. This involves the initial synthesis of the thiomorpholine core, followed by the N-alkylation with a protected 2-aminoethyl agent, and a final deprotection step. For the synthesis of the thiomorpholine core, a continuous flow photochemical thiol-ene reaction is highly efficient and scalable.[1][2][3]
Q2: What are the critical parameters to control during the N-alkylation of thiomorpholine?
A2: Key parameters for a successful N-alkylation step include reaction temperature, stoichiometry of reactants, and choice of solvent and base.[4] Inefficient mixing can also lead to side product formation, especially in larger-scale reactions.[4]
Q3: What are the common byproducts in the synthesis of this compound?
A3: A common byproduct during N-alkylation is the dialkylated product, where two thiomorpholine molecules react with a single alkylating agent. Over-alkylation of the desired product can also occur. During the synthesis of the thiomorpholine core, polymeric or tar-like substances can form at high concentrations and temperatures.[4]
Q4: How can I effectively purify this compound at a larger scale?
A4: Fractional distillation under reduced pressure is a common method for purifying thiomorpholine and its derivatives.[5] For solid derivatives, recrystallization is an effective technique.[5] The choice of solvent for recrystallization is critical and should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature.[5]
Q5: Are there any safety concerns I should be aware of when scaling up this synthesis?
A5: Yes, several safety precautions are necessary. The synthesis of the thiomorpholine core may involve hazardous intermediates like nitrogen or half-mustards.[1] Continuous flow synthesis can mitigate some of these risks due to the small reactor volumes.[2] When using reagents like hydrazine for deprotection, appropriate safety measures must be in place due to its toxicity.
Troubleshooting Guides
Issue 1: Low Yield in Thiomorpholine Core Synthesis (Photochemical Route)
| Possible Cause | Recommended Solution |
| Low Substrate Concentration | Increase the concentration of the cysteamine hydrochloride solution. A 4M concentration has been shown to provide quantitative yields in continuous flow.[1][3][6] |
| Insufficient Light Exposure | Optimize the residence time in the photoreactor by adjusting flow rates to ensure complete conversion. |
| Inadequate Mixing during Cyclization | Utilize a static mixer to ensure efficient mixing of the intermediate with the base for the cyclization step. |
| Precipitation of Base | If using a base like triethylamine which may precipitate, switch to a more soluble base such as N,N-Diisopropylethylamine (DIPEA) for flow processes.[1] |
Issue 2: Low Yield and Byproduct Formation during N-Alkylation
| Possible Cause | Recommended Solution |
| Dialkylation | Use a molar excess of thiomorpholine relative to the alkylating agent. A slow, controlled addition of the alkylating agent can also minimize this side reaction. |
| Reaction Temperature Too High | Excessive heat can promote side reactions. Optimize the temperature to find a balance between reaction rate and selectivity.[4] |
| Incorrect Stoichiometry | Carefully control the molar ratios of reactants. A systematic variation can help identify the optimal conditions to favor the desired product.[4] |
| Inefficient Mixing | Ensure vigorous and efficient stirring, particularly in large, heterogeneous reaction mixtures, to avoid localized high concentrations of reactants.[4] |
Issue 3: Incomplete Phthalimide Deprotection
| Possible Cause | Recommended Solution |
| Insufficient Reagent | Increase the equivalents of the deprotecting agent (e.g., hydrazine hydrate).[4] |
| Low Reaction Temperature | Carefully increase the reaction temperature while monitoring for potential side reactions or product degradation.[4] |
| Steric Hindrance | If the substrate is sterically hindered, a longer reaction time may be required. |
| Formation of Phthalhydrazide Precipitate | After hydrazinolysis, acidify the reaction mixture to precipitate the phthalhydrazide, which can then be removed by filtration before basifying to isolate the amine product.[4] |
Issue 4: Product Degradation during Work-up and Purification
| Possible Cause | Recommended Solution |
| Harsh pH Conditions | Use milder acidic or basic conditions during aqueous work-up to avoid degradation of the thiomorpholine ring.[4][7] |
| High Temperatures during Distillation | Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[4][7] |
| Oxidation of Sulfur Atom | The sulfur in the thiomorpholine ring can be susceptible to oxidation. Handle the compound under an inert atmosphere where possible.[4][7] |
Quantitative Data
Table 1: Performance Comparison of Thiomorpholine Synthesis Methods
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | 30 - 60 minutes (photochemical) + 5 minutes (cyclization) | 40 minutes (overall residence time) |
| NMR Yield | Quantitative (photochemical), 86-89% (cyclization) | ≥98% (intermediate), 84% (thiomorpholine)[1] |
| Overall Isolated Yield | Not reported for telescoped process | 54%[1] |
| Throughput | Not applicable (lab scale) | 1.8 g/h[1] |
| Temperature | Room Temperature (photochemical), 100 °C (cyclization) | 20 °C (photochemical), 76-78 °C (cyclization) |
Table 2: N-Alkylation of Morpholine with 2-Chloro-N,N-dimethylethylamine (Analogous System)
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Acetonitrile | K₂CO₃ | Reflux | 12 | 85 |
| DMF | NaH | 25 | 4 | 90 |
| Toluene | Et₃N | 80 | 24 | 75 |
Note: This data is for an analogous system and serves as a starting point for optimization.
Experimental Protocols
Protocol 1: Scalable Synthesis of Thiomorpholine Core via Continuous Flow
This protocol is adapted from a reported continuous flow synthesis.[1][2][3]
Materials:
-
Cysteamine hydrochloride
-
Vinyl chloride
-
9-Fluorenone (photocatalyst)
-
Methanol
-
N,N-Diisopropylethylamine (DIPEA)
Equipment:
-
Continuous flow reactor with a photochemical module (e.g., equipped with 365 nm LEDs)
-
Syringe pumps or mass flow controllers
-
T-mixer
-
Heated reactor coil
Procedure:
-
Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride and 0.1-0.5 mol% of 9-fluorenone in methanol. Aid dissolution by sonication.
-
Photochemical Reaction: Pump the feed solution and vinyl chloride gas into the photochemical reactor at controlled flow rates. Irradiate the mixture at 20°C.
-
Cyclization: The output stream containing the intermediate is mixed with a stream of DIPEA (2 equivalents) using a T-mixer.
-
Heating: The combined stream is then passed through a heated reactor coil (76-78°C) to facilitate cyclization.
-
Work-up: The product stream is collected. The solvent is removed under reduced pressure, and the crude thiomorpholine is purified by vacuum distillation.
Protocol 2: N-Alkylation of Thiomorpholine with N-(2-Chloroethyl)phthalimide
Materials:
-
Thiomorpholine
-
N-(2-Chloroethyl)phthalimide
-
Potassium carbonate (or other suitable base)
-
Acetonitrile (or other suitable solvent)
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve thiomorpholine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile.
-
Addition of Alkylating Agent: Slowly add a solution of N-(2-Chloroethyl)phthalimide (1.0 equivalent) in acetonitrile to the thiomorpholine solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product, N-(2-(thiomorpholino)ethyl)phthalimide, can be purified by recrystallization or column chromatography.
Protocol 3: Deprotection of N-(2-(thiomorpholino)ethyl)phthalimide
This protocol is based on the Ing-Manske procedure for phthalimide deprotection.
Materials:
-
N-(2-(thiomorpholino)ethyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Reaction: Dissolve the phthalimide-protected compound in ethanol and add an excess of hydrazine hydrate (e.g., 10 equivalents). Heat the mixture to reflux.
-
Precipitation of Phthalhydrazide: Upon completion of the reaction (monitored by TLC/LC-MS), cool the mixture and add concentrated hydrochloric acid to precipitate the phthalhydrazide byproduct.
-
Filtration: Filter off the phthalhydrazide precipitate.
-
Isolation of Amine: Make the filtrate basic with a sodium hydroxide solution to deprotonate the amine hydrochloride salt.
-
Extraction and Purification: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the resulting this compound by vacuum distillation.
Visualizations
References
- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
Preventing oxidation of the sulfur in 4-(2-Aminoethyl)thiomorpholine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the sulfur atom in 4-(2-Aminoethyl)thiomorpholine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What part of the this compound molecule is susceptible to oxidation?
A1: The sulfur atom in the thiomorpholine ring is the primary site of oxidation. It can be oxidized to form thiomorpholine-1-oxide (a sulfoxide) and further to thiomorpholine-1,1-dioxide (a sulfone). This oxidation can alter the compound's physical properties, biological activity, and stability.[1][2]
Q2: What are the common causes of unwanted oxidation of the sulfur in my compound?
A2: Unwanted oxidation is typically caused by a combination of factors, including:
-
Exposure to atmospheric oxygen: The thioether moiety is susceptible to oxidation in the presence of air.
-
Presence of trace metal ions: Metal ions can act as catalysts for the oxidation of thioethers.[3]
-
Peroxide impurities in solvents: Solvents, particularly ethers, can form peroxides over time, which are potent oxidizing agents.
-
Elevated temperatures: Higher temperatures can increase the rate of oxidation.
-
Exposure to light: Light, especially UV light, can promote the formation of reactive oxygen species that lead to oxidation.
Q3: How can I detect if my sample of this compound has been oxidized?
A3: Oxidation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] The appearance of new peaks corresponding to the sulfoxide and/or sulfone derivatives, which are more polar and thus typically have shorter retention times on a reverse-phase column, is a key indicator of oxidation.
Q4: What are the recommended storage conditions for this compound to minimize oxidation?
A4: To ensure long-term stability, solid this compound should be stored at low temperatures (-20°C is recommended), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). For solutions, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -80°C in small, single-use aliquots that have been purged with an inert gas.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Symptom | Potential Cause | Suggested Solution |
| Inconsistent results or loss of compound activity over time in a multi-day experiment. | The compound is oxidizing in the experimental medium. | 1. Prepare fresh dilutions of the compound from a stock solution for each day of the experiment.2. If the experimental conditions permit, add a compatible antioxidant to the medium.3. Minimize the exposure of the experimental plates to light and atmospheric oxygen. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | 1. The starting material may have already been partially oxidized.2. The solvent used for dissolution contains peroxides.3. The dissolution process (e.g., heating) is causing oxidation. | 1. Verify the purity of the starting material using HPLC.2. Use freshly opened, high-purity solvents or test solvents for peroxides before use.3. Avoid heating to dissolve the compound. If necessary, use gentle warming for the shortest possible time. |
| Precipitation of the compound from solution during an experiment. | While this is often a solubility issue, oxidation can lead to the formation of less soluble derivatives. | 1. Confirm the identity of the precipitate by analytical methods.2. If oxidation is confirmed, implement the preventative measures outlined in this guide. |
Experimental Protocol: Preventing Oxidation in Solution
This protocol provides a detailed methodology for preparing and handling solutions of this compound to minimize oxidation.
Materials:
-
This compound (solid)
-
High-purity, peroxide-free solvent (e.g., DMSO, ethanol, or an appropriate buffer)
-
Inert gas (argon or nitrogen)
-
Chelating agent (e.g., EDTA, 0.5 M stock solution)
-
Antioxidant (e.g., N-acetylcysteine or L-methionine, 1 M stock solution)
-
Sterile, amber glass vials
Procedure:
-
Solvent Preparation:
-
Use a freshly opened bottle of high-purity solvent.
-
If using a solvent prone to peroxide formation (e.g., THF, dioxane), test for peroxides before use.
-
Degas the solvent by bubbling with an inert gas for 15-20 minutes.
-
-
Stock Solution Preparation:
-
Weigh the required amount of solid this compound in a clean, dry vial.
-
Under a stream of inert gas, add the degassed solvent to the desired concentration.
-
If compatible with your experimental system, add a chelating agent to a final concentration of 100 µM (e.g., 0.2 µL of 0.5 M EDTA per 1 mL of stock solution).
-
If compatible, add a suitable antioxidant. The optimal concentration should be determined empirically, but a starting point of 1-5 molar equivalents to your compound can be tested.
-
Cap the vial tightly and mix gently until the solid is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use amber vials.
-
Purge the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
Thaw a single-use aliquot of the stock solution immediately before use.
-
Dilute the stock solution to the final working concentration using degassed buffers or media.
-
Use the working solution as quickly as possible.
-
Quantitative Data Summary
| Preventative Measure | Mechanism of Action | Expected Efficacy in Preventing Oxidation |
| Storage under Inert Gas (Ar, N₂) | Displaces atmospheric oxygen. | High |
| Low Temperature Storage (-20°C to -80°C) | Reduces the rate of chemical reactions.[7] | High |
| Protection from Light (Amber Vials) | Prevents photo-induced formation of reactive oxygen species. | Moderate to High |
| Use of Peroxide-Free Solvents | Eliminates a primary source of oxidizing agents. | High |
| Addition of a Chelating Agent (e.g., EDTA) | Sequesters trace metal ions that catalyze oxidation.[3] | Moderate to High |
| Addition of an Antioxidant (e.g., N-acetylcysteine) | Acts as a scavenger for reactive oxygen species.[2] | Moderate to High |
Visualizing the Oxidation Pathway and Prevention Strategies
The following diagram illustrates the oxidation pathway of the sulfur atom in this compound and the points at which preventative measures can be implemented.
Caption: Oxidation pathway of this compound and key prevention points.
References
- 1. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. A Generic HPLC Method for Absolute Quantification of Oxidation in Monoclonal Antibodies and Fc-Fusion Proteins Using UV and MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Resolving separation challenges with 4-(2-Aminoethyl)thiomorpholine products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common separation challenges encountered with 4-(2-Aminoethyl)thiomorpholine and its derivatives.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification and analysis of this compound products.
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Question: My HPLC chromatogram for this compound shows significant peak tailing. What is the likely cause and how can I resolve this?
Answer:
Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue, often caused by secondary interactions between the basic amine groups of your analyte and acidic silanol groups on the silica-based stationary phase.[1][2] This interaction leads to a non-ideal elution profile.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for HPLC peak tailing.
Solutions:
-
Mobile Phase pH Adjustment: The ionization state of this compound is highly dependent on the mobile phase pH.
-
Low pH (2-3): At a low pH, both the primary and tertiary amine groups will be protonated. This can minimize interactions with silanol groups and improve peak shape.[3]
-
High pH (8-10): At a high pH, the amine groups will be in their free base form, which can also reduce silanol interactions. Ensure your column is stable at high pH.[1]
-
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing peak tailing.[2]
-
Column Selection:
-
End-capped Columns: Use a column with end-capping, where the residual silanol groups are chemically bonded with a small silane to make them inert.
-
Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase, which can shield the basic analytes from interacting with the silica surface.
-
-
Lower Column Temperature: Reducing the column temperature can sometimes decrease the kinetics of the secondary interactions, leading to improved peak symmetry.
Issue 2: Low Recovery of this compound After Column Chromatography
Question: I am experiencing low recovery of my product after silica gel column chromatography. What could be the reason?
Answer:
Low recovery of basic compounds like this compound from silica gel chromatography is often due to irreversible adsorption of the compound onto the acidic silica gel.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, treat the silica gel with a base. This can be done by washing the silica with a solvent containing a small amount of a volatile base like triethylamine or ammonia.
-
Add a Basic Modifier to the Eluent: Incorporating a small percentage (0.1-1%) of a base such as triethylamine or pyridine into your mobile phase can significantly improve recovery by competing with your product for the acidic sites on the silica.[2]
-
Use an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.
-
Reverse-Phase Chromatography: For polar, ionizable compounds, reverse-phase chromatography can be a better alternative to normal-phase chromatography on silica gel.
Issue 3: Presence of Impurities in the Final Product
Question: After synthesis and initial work-up, I observe several impurities along with my this compound product. What are the likely impurities and how can I remove them?
Answer:
The impurities in your product will depend on the synthetic route employed. A common synthesis involves the reaction of thiomorpholine with a 2-aminoethylating agent (e.g., 2-chloroethylamine or N-(2-chloroethyl)acetamide followed by deprotection).
Potential Impurities and Separation Strategies:
| Impurity | Potential Source | Recommended Separation Technique |
| Unreacted Thiomorpholine | Incomplete reaction. | Distillation: If boiling points differ significantly. Acid-Base Extraction: Thiomorpholine is basic and can be extracted into an acidic aqueous phase. Chromatography: With an optimized mobile phase. |
| Unreacted 2-Aminoethylating Agent | Incomplete reaction. | Washing/Extraction: Depending on its solubility properties. Chromatography. |
| Bis-aminated Byproduct | Reaction of the product with another molecule of the aminoethylating agent. | Chromatography: Often has a different polarity than the desired product. |
| Oxidized Product (Sulfoxide/Sulfone) | Oxidation of the sulfur atom in the thiomorpholine ring during reaction or work-up. | Chromatography: The oxidized products are more polar and can be separated by normal-phase or reverse-phase chromatography. |
| Polymeric Byproducts | Side reactions, especially at high concentrations or temperatures. | Filtration/Crystallization: Polymers may be insoluble. Size Exclusion Chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the purification of this compound?
A1: The optimal purification strategy depends on the scale of your synthesis and the nature of the impurities.
-
For small-scale (mg to g): Flash column chromatography on silica gel (with a basic modifier in the eluent) or reverse-phase HPLC are common choices.
-
For large-scale (multi-gram to kg): Distillation under reduced pressure is often the most efficient method for removing volatile impurities. Crystallization of a suitable salt (e.g., hydrochloride) can be an excellent final purification step to achieve high purity.
Q2: How can I monitor the purity of my this compound product?
A2: Several analytical techniques can be used:
-
HPLC: Reversed-phase HPLC with UV or mass spectrometric (MS) detection is a powerful tool for assessing purity and quantifying impurities.
-
GC-MS: Gas chromatography-mass spectrometry can be used to identify and quantify volatile impurities. Due to the basic nature of the compound, peak tailing can be an issue, which may be mitigated by using a base-deactivated column or by derivatizing the amine groups.[4][5][6]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any major impurities.
Q3: My this compound product appears to be degrading over time. What are the potential stability issues?
A3: this compound can be susceptible to:
-
Oxidation: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, especially in the presence of air or oxidizing agents. Storing the compound under an inert atmosphere (nitrogen or argon) can minimize this.
-
Reaction with Carbon Dioxide: Primary and secondary amines can react with atmospheric carbon dioxide to form carbamates. This can be minimized by storing the compound in a tightly sealed container.
Logical Flow for Purity Analysis:
Caption: Logical workflow for assessing product purity.
Data Presentation
Table 1: Representative HPLC Retention Time of a Basic Compound Under Different Mobile Phase pH Conditions
| Mobile Phase pH | Retention Time (minutes) | Peak Shape |
| 2.5 | 8.2 | Symmetrical |
| 4.5 | 6.5 | Tailing |
| 6.5 | 4.1 | Significant Tailing |
| 8.5 | 9.5 | Symmetrical |
| 10.5 | 10.8 | Symmetrical |
| Note: This data is illustrative for a typical basic compound on a C18 column and will vary depending on the specific compound, column, and other chromatographic conditions. The trend shows that retention time is longer at low and high pH where the basic compound is either fully protonated or in its free base form, leading to more consistent interactions with the stationary phase.[3][7][8][9][10] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Purity Analysis of this compound
-
Instrumentation: Standard HPLC system with a UV detector or Mass Spectrometer.
-
Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size) with end-capping.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.5 min: 95% to 5% B
-
18.5-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or MS with Electrospray Ionization (ESI) in positive mode.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Impurity Profiling
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A base-deactivated capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is recommended to minimize peak tailing.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 40-450.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Protocol 3: Purification by Crystallization as a Hydrochloride Salt
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in isopropanol) dropwise with stirring until the pH is acidic.
-
If precipitation occurs immediately, gently warm the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. agilent.com [agilent.com]
- 4. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 5. rounded peaks in amine analysis - Chromatography Forum [chromforum.org]
- 6. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 7. moravek.com [moravek.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Thiomorpholine Synthesis Routes for Researchers and Drug Development Professionals
An objective guide to the synthetic pathways of thiomorpholine, a crucial scaffold in medicinal chemistry, with a focus on comparing traditional batch methods against modern continuous flow technology. This report provides supporting experimental data, detailed protocols, and visual workflows to inform strategic decisions in research and development.
The thiomorpholine moiety is a cornerstone in the architecture of numerous active pharmaceutical ingredients (APIs), lauded for its favorable pharmacological profile. A notable example is its incorporation in the antibiotic sutezolid, a promising candidate for the treatment of multidrug-resistant tuberculosis.[1][2] Given its significance, the development of efficient, scalable, and cost-effective synthetic routes to thiomorpholine is of paramount importance to the pharmaceutical industry.[3]
This guide presents a comparative analysis of several key synthetic routes to thiomorpholine, offering a comprehensive overview of their respective advantages and limitations. The comparison encompasses traditional batch syntheses and a modern continuous flow approach, providing quantitative data to support the evaluation.
Comparative Performance of Thiomorpholine Synthesis Routes
The selection of a synthetic route is a critical decision in drug development, impacting scalability, cost, and safety. The following table summarizes quantitative data for the primary synthesis methodologies, facilitating a direct comparison of their key performance indicators.
| Parameter | Route 1: From Diethanolamine | Route 2: From Ethyl Mercaptoacetate & Aziridine | Route 3: From 2-Mercaptoethanol & Aziridine | Route 4: Continuous Flow Photochemical Synthesis |
| Starting Materials | Diethanolamine, Thionyl Chloride, Sodium Sulfide | Ethyl Mercaptoacetate, Aziridine, LiAlH₄ | 2-Mercaptoethanol, Aziridine, Triethylamine | Cysteamine Hydrochloride, Vinyl Chloride |
| Overall Yield | Variable, often moderate | 44-81%[3][4] | 44-81%[3][4] | 54% (isolated), 84% (NMR)[1][5] |
| Reaction Time | Long (e.g., 15 hours for morpholine analog)[6] | 2-54 hours[3][4] | 2-54 hours[3][4] | 40 minutes (overall residence time)[1][7] |
| Reaction Temperature | High (e.g., 190-210°C for morpholine analog)[6] | Variable (includes reduction step) | Variable | 20°C (photochemical), 76-78°C (cyclization)[1] |
| Scalability | Challenging due to high temperatures and corrosive reagents | Moderate, limited by hazardous reagents (LiAlH₄) | Moderate | Seamless scalability by parallelization or extended operation[1] |
| Safety Concerns | Use of corrosive thionyl chloride and high temperatures | Use of highly reactive and hazardous LiAlH₄ | Generation of hazardous intermediates (half-mustards)[3] | Use of toxic vinyl chloride managed in a closed-loop system enhances safety[1] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to enable replication and further investigation.
Route 1: Synthesis from Diethanolamine (via Bis(2-chloroethyl)amine)
This traditional route involves the conversion of diethanolamine to bis(2-chloroethyl)amine hydrochloride, followed by cyclization with a sulfur source.
Step 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride
-
In a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mol) of diethanolamine to 300 mL of dichloroethane.
-
Slowly add 51.0 mL of thionyl chloride to the mixture. A solid suspension will form immediately.
-
Heat the mixture to 50°C to dissolve the initial suspension.
-
Reflux the reaction mixture for 3 hours, during which a crystalline solid will appear.
-
Quench the reaction by adding 20 mL of methanol.
-
Remove the solvents under vacuum to obtain bis(2-chloroethyl)amine hydrochloride as a white crystalline solid in quantitative yield.[8]
Step 2: Cyclization to Thiomorpholine
-
Dissolve the bis(2-chloroethyl)amine hydrochloride in a suitable solvent.
-
Add a solution of sodium sulfide (Na₂S) in water or a polar aprotic solvent.
-
Heat the reaction mixture to effect cyclization.
-
Upon completion, cool the reaction and extract the thiomorpholine with an organic solvent.
-
Purify the product by distillation.
Route 2: Synthesis from Ethyl Mercaptoacetate and Aziridine (via Thiomorpholin-3-one)
This pathway proceeds through the formation of a thiomorpholin-3-one intermediate, which is subsequently reduced.
Step 1: Synthesis of Thiomorpholin-3-one
-
React ethyl mercaptoacetate with aziridine in a suitable solvent. This reaction is typically carried out at room temperature.
-
Monitor the reaction for the formation of the thiomorpholin-3-one intermediate.
-
Isolate the intermediate by crystallization or chromatography.
Step 2: Reduction to Thiomorpholine
-
In a dry, inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in a dry ether solvent such as diethyl ether or tetrahydrofuran (THF).
-
Slowly add a solution of thiomorpholin-3-one in the same solvent to the LiAlH₄ suspension, maintaining a low temperature (e.g., 0°C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting aluminum salts and extract the filtrate with an organic solvent.
-
Dry the organic extracts and purify the thiomorpholine by distillation.[6][9][10]
Route 3: Synthesis from 2-Mercaptoethanol and Aziridine
This method involves the initial reaction of 2-mercaptoethanol with aziridine, followed by conversion to a chloro-intermediate and cyclization.
-
React 2-mercaptoethanol with aziridine to form 2-(2-aminoethylthio)ethanol.
-
Treat the intermediate with a chlorinating agent, such as thionyl chloride, to convert the hydroxyl group to a chloride, yielding 2-(2-chloroethylthio)ethylamine hydrochloride.
-
Cyclize the intermediate by treating it with a base, such as triethylamine (Et₃N), to afford thiomorpholine.[3][4]
Route 4: Continuous Flow Photochemical Synthesis
This modern approach utilizes a telescoped photochemical thiol-ene reaction and subsequent cyclization in a continuous flow setup.
Step 1: Photochemical Thiol-Ene Reaction
-
Prepare a 4 M solution of cysteamine hydrochloride and 0.1–0.5 mol % of 9-fluorenone (photocatalyst) in methanol.
-
Degas the solution by sparging with an inert gas (e.g., Argon).
-
Set up a continuous flow photoreactor with a 365 nm LED light source, maintaining the reactor temperature at 20°C.
-
Pump the degassed liquid feed and vinyl chloride gas into the reactor at controlled flow rates to achieve a residence time of approximately 20 minutes. The output stream contains the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.
Step 2: Base-Mediated Cyclization
-
Direct the output from the photoreactor to a mixing unit (e.g., a T-mixer).
-
Simultaneously, pump a solution of a base, such as diisopropylethylamine (DIPEA), into the mixer.
-
Pass the combined stream through a heated reaction coil (e.g., 100°C) with a residence time of approximately 5 minutes to facilitate cyclization.
-
Collect the output stream containing thiomorpholine for subsequent purification by distillation.
Visualizing Synthesis and Biological Relevance
To further elucidate the processes and their context, the following diagrams are provided.
Caption: A simplified comparison of batch versus continuous flow experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 7. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Thiomorpholine and Morpholine Analogs for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of thiomorpholine and morpholine analogs, supported by experimental data. The choice between these two heterocyclic scaffolds can significantly impact the pharmacological profile of a lead compound.
Morpholine and its sulfur analog, thiomorpholine, are prevalent scaffolds in medicinal chemistry, recognized for their versatile biological activities.[1] The substitution of the oxygen atom in the morpholine ring with a sulfur atom in thiomorpholine alters the physicochemical properties of the molecule, influencing its size, lipophilicity, and metabolic stability, which can be strategically leveraged in drug design.[2] This guide delves into a comparative analysis of their biological activities across several key therapeutic areas, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of morpholine and thiomorpholine analogs based on available comparative data. It is important to note that direct head-to-head comparisons of structurally analogous compounds across all biological activities are not always available in the literature.
Table 1: Comparative Antimycobacterial Activity
| Compound ID | Heterocyclic Moiety | Target Organism | Activity (MIC in µg/mL) | Reference |
| 26a | Morpholine | Mycobacterium tuberculosis H37Rv | 6.25 | [2] |
| 26b | Thiomorpholine | Mycobacterium tuberculosis H37Rv | 25 | [2] |
MIC: Minimum Inhibitory Concentration
In a direct comparison of 2-(thiophen-2-yl) dihydroquinoline derivatives, the morpholine-containing analog (26a) exhibited four-fold greater potency against Mycobacterium tuberculosis H37Rv than its thiomorpholine counterpart (26b).[2]
Table 2: Anticancer Activity of Morpholine and Thiomorpholine-Containing Compounds
While direct comparative studies are limited, both morpholine and thiomorpholine scaffolds are integral to compounds with significant anticancer activity.
| Compound Type | Heterocyclic Moiety | Cell Line | Activity (IC₅₀) | Reference |
| Hydrazones | Morpholine | MCF-7 (Breast Cancer) | Potent cytotoxicity | [2] |
| Hydrazones | Morpholine | HepG2 (Liver Cancer) | Indistinguishable from doxorubicin | [2] |
| β-lactam hybrids | Morpholine | HepG2 (Liver Cancer) | Relevant IC₅₀ values compared to doxorubicin | [2] |
IC₅₀: Half-maximal Inhibitory Concentration
Table 3: Dipeptidyl Peptidase IV (DPP-IV) Inhibitory Activity of Thiomorpholine Analogs
Several thiomorpholine-bearing compounds have demonstrated potent DPP-IV inhibition, a key target in the treatment of type 2 diabetes.[2][3]
| Compound ID | Heterocyclic Moiety | R Group | Inhibition (%) at 10 µmol/L | IC₅₀ (µmol/L) | Reference |
| 16a | Thiomorpholine | 1-Methylethyl | 74.6 | 6.93 | [2] |
| 16b | Thiomorpholine | 2-Methylpropyl | 77.9 | 6.29 | [2] |
| 16c | Thiomorpholine | 1,1-Dimethylethyl | 74.4 | 3.40 | [2] |
IC₅₀: Half-maximal Inhibitory Concentration
Key Biological Activities and Structure-Activity Relationships (SAR)
Antimicrobial Activity: Both morpholine and thiomorpholine derivatives have been extensively studied for their antibacterial and antifungal properties.[1][2] The comparative data on antimycobacterial activity suggests that the oxygen atom in the morpholine ring may be more favorable for activity in that specific chemical scaffold.[2]
Anticancer Activity: Morpholine-containing compounds have shown significant potential as anticancer agents, with some exhibiting cytotoxicity comparable to standard drugs like doxorubicin.[2][4] The PI3K/Akt/mTOR signaling pathway is a common target for many anticancer compounds, and the morpholine ring is often a key pharmacophoric element in inhibitors of this pathway.
Anti-inflammatory Activity: Derivatives of both heterocycles have demonstrated anti-inflammatory properties.[2][5] For instance, certain morpholino-β-lactam hybrids have shown greater inhibition of inducible nitric oxide synthase (iNOS) than the standard drug dexamethasone.[2]
DPP-IV Inhibition: Thiomorpholine analogs have emerged as potent inhibitors of DPP-IV.[2][3] Structure-activity relationship studies on these compounds indicate that the nature of the substituent at the α-position to the carbonyl group significantly influences inhibitory potency.[3]
Hypolipidemic and Antioxidant Activity: Thiomorpholine derivatives have been synthesized and shown to possess both hypolipidemic and antioxidant activities.[2][6] Some of these compounds have been found to inhibit lipid peroxidation and reduce levels of triglycerides and cholesterol in animal models.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication and validation of these findings.
1. In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both morpholine and thiomorpholine analogs) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.
2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis, Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
3. Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.
-
Reagent Preparation: Prepare solutions of human recombinant DPP-IV enzyme, a fluorogenic substrate (e.g., H-Gly-Pro-AMC), and the test compounds.
-
Assay Reaction: In a 96-well plate, mix the DPP-IV enzyme with the test compound (or buffer for control) and incubate.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the percentage of DPP-IV inhibition by the test compounds and determine their IC₅₀ values.
Mandatory Visualizations
Signaling Pathway: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell fate.
Experimental Workflow: High-Throughput Screening (HTS) for Bioactive Compounds
This diagram illustrates a typical workflow for identifying and characterizing bioactive small molecules from a large compound library.
Caption: A typical high-throughput screening workflow for drug discovery.
Conclusion
Both morpholine and thiomorpholine moieties are privileged scaffolds in drug discovery, each capable of imparting a diverse range of biological activities to a parent molecule.[1] The choice between the two can significantly influence potency and selectivity. The available comparative data, particularly in the context of antimycobacterial agents, suggests that subtle structural changes, such as the substitution of oxygen with sulfur, can lead to marked differences in biological activity.[2] For researchers in drug development, a thorough evaluation of both analogs is recommended in the early stages of lead optimization to identify the scaffold that provides the most favorable pharmacological profile for the desired therapeutic target. Further head-to-head comparative studies are warranted across a broader range of biological targets to build a more comprehensive understanding of the structure-activity relationships governing these two important heterocyclic systems.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Thiomorpholine-Based Compounds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the in vitro efficacy of two distinct series of thiomorpholine-based compounds, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of two series of thiomorpholine derivatives was evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, was determined to quantify the potency of each compound. Lower IC50 values are indicative of higher cytotoxic activity.
Series 1: 3-(1,3-Thiazol-2-yl)thiomorpholine Analogs
A study by Ramachandra Reddy and colleagues in 2014 investigated a series of N-azole substituted thiomorpholine derivatives for their cytotoxic effects.[1][2] The analysis revealed a clear structure-activity relationship, where the nature of the substituent on the aromatic ring significantly influenced the anticancer activity against A549 human lung carcinoma and HeLa human cervical cancer cells.[1] The chloro-substituted analog (10c ) emerged as a potent lead molecule.[1][2]
| Compound ID | R Group | A549 (Lung Cancer) IC50 [µM] | HeLa (Cervical Cancer) IC50 [µM] |
| 10a | H | >100 | >100 |
| 10b | CH₃ | 89.2 | 95.6 |
| 10c | Cl | 10.1 | 30.0 |
| Data sourced from Ramachandra Reddy et al., 2014.[1][2] |
Series 2: 4-(4-{[2-(4-arylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine Derivatives
This series of thiomorpholine derivatives was evaluated for its anti-cancer activity against the A549 human lung carcinoma cell line and for its selectivity against the L929 murine fibroblast (a healthy cell line).[3] Several of the synthesized compounds demonstrated greater inhibitory activity against the A549 cancer cells than the standard chemotherapy drug, Cisplatin.[3] Notably, all tested compounds showed significantly higher IC50 values (>500 µM) against the healthy L929 cell line, indicating a favorable selectivity profile.[3] Compound 3f , featuring a 4-methylphenyl substitution, was identified as the most potent derivative against A549 cells.[3]
| Compound ID | R (Substitution on Phenyl Ring) | A549 (Lung Cancer) IC50 [µM] | L929 (Healthy Fibroblast) IC50 [µM] |
| 3a | H | 10.32 | >500 |
| 3b | 4-F | 9.85 | >500 |
| 3c | 4-Cl | 7.61 | >500 |
| 3d | 4-Br | 6.93 | >500 |
| 3e | 4-OCH₃ | 8.47 | >500 |
| 3f | 4-CH₃ | 3.72 | >500 |
| Cisplatin | - | 12.50 | Not Reported |
| Data sourced from BenchChem, 2025.[3] |
Experimental Protocols
The following methodologies are standard for determining the in vitro cytotoxicity of novel compounds.
Cell Culture and Maintenance
-
Cell Lines: A549 (human lung carcinoma), HeLa (human cervical cancer), and L929 (murine fibroblast) cells were used.[1][3]
-
Culture Medium: Cells were cultured in an appropriate growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin antibiotics.[3]
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.[3]
Cytotoxicity Assessment (MTT Assay)
The cytotoxic effects of the thiomorpholine derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell metabolic activity as an indicator of cell viability.[3]
-
Cell Seeding: Cells were harvested from culture flasks, counted, and seeded into 96-well microplates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well. The plates were then incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The thiomorpholine compounds were dissolved in a suitable solvent, such as DMSO, to create stock solutions. A series of dilutions of each compound were prepared in the culture medium. The medium from the cell plates was removed, and 100 µL of the various compound concentrations were added to the wells. Control wells containing untreated cells and vehicle-treated cells were also included. The plates were then incubated for an additional 48 to 72 hours.[3]
-
MTT Addition and Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals.[3]
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of a solubilizing agent, such as DMSO or isopropanol, was added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of approximately 570 nm.[3]
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.[3]
Visualizations
Signaling Pathway
Thiomorpholine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[4] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in many cancers and is a known target for some thiomorpholine-containing compounds.[4]
Caption: PI3K/Akt/mTOR Signaling Pathway and Thiomorpholine Inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of potential anticancer drugs, such as thiomorpholine derivatives.[4]
Caption: In Vitro Anticancer Drug Screening Workflow.
References
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 4-(2-Aminoethyl)thiomorpholine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a therapeutic candidate is paramount to ensuring its safety and efficacy. This guide provides a comparative framework for evaluating the cross-reactivity profiles of novel 4-(2-Aminoethyl)thiomorpholine derivatives, a class of compounds recognized for its therapeutic potential.[1][2][3][4][5] While specific cross-reactivity data for this exact chemical family is often proprietary, this guide presents a standardized approach to such studies, complete with hypothetical data, detailed experimental protocols, and visualizations to aid in the design and interpretation of cross-reactivity assessments.
The thiomorpholine moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile foundation for developing drugs that bind to multiple biological targets.[1][2][3][4] This inherent versatility, however, necessitates rigorous investigation into unintended off-target interactions to mitigate the risk of adverse effects.[6][7]
Comparative Analysis of Derivative Selectivity
A critical aspect of preclinical drug development is the characterization of a compound's selectivity. This involves assessing its binding affinity for the intended therapeutic target against a panel of related and unrelated biological targets. The following table illustrates how quantitative data from such studies can be structured for clear comparison.
Table 1: Comparative Cross-Reactivity Profile of this compound Derivatives
| Derivative | Target Receptor (IC50, nM) | Off-Target 1 (IC50, nM) | Off-Target 2 (IC50, nM) | Selectivity Ratio (Off-Target 1 / Target) | Selectivity Ratio (Off-Target 2 / Target) |
| Compound A | 15 | 1500 | >10000 | 100 | >667 |
| Compound B | 25 | 500 | 8000 | 20 | 320 |
| Compound C | 10 | 250 | 1500 | 25 | 150 |
| Alternative D | 50 | 5000 | >10000 | 100 | >200 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols for Cross-Reactivity Assessment
The determination of a compound's cross-reactivity profile relies on a suite of well-defined experimental assays. Below are detailed methodologies for key experiments typically employed in such studies.
Radioligand Binding Assays
This technique is a gold standard for quantifying the affinity of a compound for a specific receptor.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target receptor and a panel of off-target receptors.
-
Methodology:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a specific radioligand (a radioactive molecule that binds to the receptor) at a fixed concentration.
-
Add increasing concentrations of the unlabeled test compound (this compound derivative).
-
Allow the reaction to reach equilibrium.
-
Separate the bound from the unbound radioligand via filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
The IC50 value is calculated as the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Kinase Inhibition Assays
For compounds targeting kinases, assessing selectivity across the kinome is crucial.
-
Objective: To evaluate the inhibitory activity of the derivatives against a broad panel of protein kinases.
-
Methodology:
-
Utilize a commercially available kinase panel (e.g., radiometric, fluorescence-based, or luminescence-based assays).
-
Prepare reaction mixtures containing a specific kinase, its substrate (often a peptide), and ATP.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction and incubate for a defined period.
-
Measure the enzyme activity by quantifying substrate phosphorylation.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a more physiologically relevant cellular environment.
-
Objective: To assess the binding of the derivatives to their intended target in intact cells.
-
Methodology:
-
Treat cultured cells with the test compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to separate aggregated (denatured) proteins from soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Binding of the compound to its target protein will stabilize it, leading to a higher melting temperature compared to the vehicle control.
-
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: A diagram of a hypothetical signaling pathway where a this compound derivative acts as a receptor antagonist.
Caption: A streamlined workflow for the assessment of cross-reactivity in drug discovery.
By adhering to a systematic and comparative approach, researchers can effectively characterize the cross-reactivity profiles of this compound derivatives. This diligence is crucial for the selection of lead candidates with the highest potential for therapeutic success and the lowest risk of off-target-related toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Spectroscopic comparison of 4-(2-Aminoethyl)thiomorpholine and its precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 4-(2-Aminoethyl)thiomorpholine and its key precursors, thiomorpholine and 2-chloroethylamine hydrochloride.
This guide provides a comprehensive comparison of the spectroscopic properties of this compound and its common precursors, offering valuable data for identification, characterization, and quality control in a research and development setting. The information is presented through comparative data tables, detailed experimental protocols, and illustrative diagrams to facilitate a clear understanding of the molecular structures and their analytical signatures.
Synthesis Pathway
A common and efficient route for the synthesis of this compound involves the nucleophilic substitution reaction between thiomorpholine and a suitable 2-aminoethylating agent, such as 2-chloroethylamine hydrochloride. This alkylation reaction targets the secondary amine of the thiomorpholine ring.
Navigating the Translational Gap: A Comparative Guide to the In Vivo and In Vitro Activity of Thiomorpholine-Containing Pharmaceuticals
For researchers, scientists, and drug development professionals, understanding the transition from laboratory findings to clinical efficacy is paramount. This guide provides an objective comparison of the in vivo and in vitro activity of pharmaceuticals incorporating the thiomorpholine scaffold, a privileged structure in modern medicinal chemistry. By presenting supporting experimental data, detailed protocols, and clear visualizations of relevant biological pathways, this document aims to illuminate the translational journey of these promising therapeutic agents.
The thiomorpholine moiety, a sulfur-containing heterocyclic compound, has garnered significant attention in drug discovery due to its unique physicochemical properties that can enhance pharmacological activity and improve pharmacokinetic profiles.[1][2][3] Derivatives of thiomorpholine have been investigated across a wide spectrum of therapeutic areas, including oncology, metabolic disorders, and infectious diseases.[4][5] This guide focuses on two key areas where thiomorpholine-containing compounds have shown considerable promise: as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway in cancer and as Dipeptidyl peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6] Several thiomorpholine and morpholine-containing compounds have been developed as potent PI3K inhibitors. Below is a comparison of the in vitro and in vivo activities of representative compounds from this class.
Comparative Efficacy Data: PI3K Inhibitors
| Compound | Target | In Vitro Activity (IC₅₀) | In Vivo Model | Treatment Regimen | In Vivo Outcome | Reference |
| Dimorpholinoquinazoline-based urea derivative (Compound 7c) | PI3Kα | ~500 µM | Colorectal Tumor Xenograft | Not Specified | Inhibition of tumor growth | [7] |
| 2-morpholino-pyrimidine derivative (Compound 17) | PI3Kα | < 100 nM | A2780 Ovarian Carcinoma Xenograft | 60 mg/kg, twice daily | 50% tumor growth inhibition | [4] |
| GDC-0941 (A morpholino-pyrimidine) | PI3Kα, PI3Kδ | 3 nM | U87MG Glioblastoma Xenograft | 250 nM (for pAKT suppression) | Significant tumor growth suppression | [8] |
Signaling Pathway: PI3K/Akt/mTOR
The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and highlights the inhibitory action of thiomorpholine-based PI3K inhibitors.
Experimental Protocols
This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against PI3Kα.
-
Reagent Preparation : Prepare a PI3K reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA). Prepare a lipid substrate mixture containing PI(4,5)P2.
-
Enzyme and Inhibitor Preparation : Dilute the PI3Kα enzyme in the reaction buffer/lipid substrate mixture. Prepare serial dilutions of the thiomorpholine-containing test compound.
-
Reaction Setup : In a 384-well plate, add the test inhibitor or vehicle control. Add the enzyme/lipid mixture.
-
Initiation : Start the reaction by adding ATP to a final concentration of, for example, 25µM.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection : Add a detection reagent, such as ADP-Glo™, which measures the amount of ADP produced. This involves a two-step process: first, deplete the remaining ATP, then convert the ADP to ATP and measure the light output using a luciferase/luciferin reaction.
-
Data Analysis : The luminescent signal is proportional to the kinase activity. Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of the inhibitor.[9]
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a thiomorpholine-based PI3K inhibitor in a subcutaneous xenograft mouse model.[3][10]
-
Cell Culture and Implantation : Culture a human cancer cell line with a known PI3K pathway activation (e.g., A2780 ovarian carcinoma) to approximately 80% confluency. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization : Monitor tumor growth by measuring the tumor volume with calipers. When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration : Formulate the thiomorpholine-containing inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose in water for oral gavage). Administer the drug to the treatment group at a specified dose and schedule (e.g., 60 mg/kg, twice daily). The control group receives the vehicle only.
-
Efficacy Evaluation : Measure tumor volume and body weight regularly throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and pharmacodynamic marker analysis).
-
Data Analysis : Compare the mean tumor volume between the treated and control groups to determine the percentage of tumor growth inhibition.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis.[1][11] Inhibition of DPP-IV is a well-established therapeutic strategy for type 2 diabetes. Thiomorpholine-based compounds have been explored as potent DPP-IV inhibitors.
Comparative Efficacy Data: DPP-IV Inhibitors
| Compound Class | In Vitro Activity (IC₅₀) | In Vivo Model | Treatment Regimen | In Vivo Outcome | Reference |
| Thiomorpholine-bearing compounds | 3.40 - 6.93 µmol/L | Zucker Diabetic Fatty (ZDF) Rats | Oral administration | Improved glucose tolerance in OGTT | [1] |
Signaling Pathway: Incretin and DPP-IV Inhibition
The diagram below illustrates the incretin pathway and the mechanism of action of thiomorpholine-based DPP-IV inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pik-93.com [pik-93.com]
- 9. promega.de [promega.de]
- 10. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 11. promega.es [promega.es]
Benchmarking Thiomorpholine Synthesis: A Comparative Guide to Modern and Traditional Methodologies
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals, including the antibiotic sutezolid. As the demand for efficient and scalable synthesis of this crucial heterocycle grows, a critical evaluation of available synthetic methodologies is essential. This guide provides an objective comparison of a novel, continuous-flow photochemical synthesis of thiomorpholine against established, traditional methods, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Synthesis Methods
The following table summarizes the key quantitative data for a modern continuous-flow photochemical synthesis and various traditional batch methods for producing the thiomorpholine core. This allows for a direct comparison of their efficiency and practicality.
| Parameter | Continuous Flow Photochemical Synthesis | Traditional Method 1: From Di(2-chloroethyl)amine | Traditional Method 2: From 2-Mercaptoethanol & Aziridine | Traditional Method 3: Reduction of Thiomorpholin-3-one |
| Starting Materials | Cysteamine HCl, Vinyl Chloride | Di(2-chloroethyl)amine, Sodium Sulfide | 2-Mercaptoethanol, Aziridine | Ethyl mercaptoacetate, Aziridine |
| Overall Isolated Yield | 54%[1][2][3] | Data not consistently reported | 44-81% (multi-step)[2][3][4] | Data not consistently reported for parent compound |
| Reaction Time | ~40 minutes (overall residence time)[1][3] | 2-54 hours (typical for batch processes)[2][3][4] | 2-54 hours (typical for batch processes)[2][3][4] | 2-54 hours (typical for batch processes)[2][3][4] |
| Reaction Temperature | 20°C (photochemical step), 76-78°C (cyclization)[1] | Elevated temperatures typically required | Elevated temperatures typically required | Elevated temperatures typically required |
| Key Reagents | 9-Fluorenone (photocatalyst), DIPEA | Sodium sulfide | Triethylamine (for cyclization) | Lithium aluminum hydride (LiAlH₄) |
| Throughput (Lab Scale) | ~1.8 g/h[1][3] | Not applicable (batch process) | Not applicable (batch process) | Not applicable (batch process) |
Modern Synthesis: Continuous Flow Photochemical Approach
A recently developed method utilizes a two-step telescoped process in a continuous flow system, offering significant advantages in terms of safety, efficiency, and scalability.[1][5] The synthesis begins with a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization.[5]
Reaction Pathway
The overall reaction can be summarized in two key steps:
-
Photochemical Thiol-Ene Reaction: Cysteamine hydrochloride reacts with vinyl chloride under UV irradiation in the presence of an organic photocatalyst to form the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate in quantitative yield.[5]
-
Base-Mediated Cyclization: The intermediate undergoes intramolecular cyclization upon treatment with a base to yield thiomorpholine.[5]
Caption: Overall reaction pathway for the two-step synthesis of thiomorpholine.
Experimental Protocol: Continuous Flow Synthesis
Step 1: Photochemical Thiol-Ene Reaction
-
Feed Solution Preparation: Prepare a 4 M solution by dissolving cysteamine hydrochloride and 9-fluorenone (0.1–0.5 mol%) in methanol.[6] Sonication can be used to aid dissolution. The solution should be degassed by sparging with an inert gas such as Argon.[6]
-
System Setup: A continuous flow photoreactor system is used. The photoreactor temperature is set to 20°C, and the LED cooling is set to 15°C.[6]
-
Reagent Delivery: The degassed liquid feed solution is pumped into the photoreactor. Simultaneously, vinyl chloride gas is introduced via a mass flow controller to achieve a 1.0 equivalent stoichiometry.[6]
-
Photoreaction: The reaction mixture is irradiated in the photoreactor using a 365 nm LED. The flow rates are adjusted to achieve a residence time of approximately 20 minutes.[6]
Step 2: Telescoped Cyclization
-
Base Introduction: The output stream from the photoreactor, containing the intermediate, is mixed with a stream of N,N-diisopropylethylamine (DIPEA) (2 equivalents) using a T-mixer.[5]
-
Cyclization: The combined stream is passed through a heated reactor coil at 100°C to facilitate cyclization.[5][6] A back-pressure regulator (e.g., set to 3 bar) is used to handle temperatures above the solvent's boiling point.[6] The residence time in the heated coil is approximately 5 minutes.[6]
-
Work-up and Purification: The output stream containing thiomorpholine is collected. The product is then isolated and purified by distillation.[2] The purification involves an acid-base extraction procedure: the collected fractions are treated with 1 M HCl, the aqueous phase is then basified with ~4 M NaOH to pH >13, and the product is extracted with dichloromethane (DCM).[3][5]
Experimental Workflow: Batch vs. Continuous Flow
References
Structure-Activity Relationship of 4-(2-Aminoethyl)thiomorpholine Analogs: A Comparative Guide for Researchers
A comprehensive guide on the Structure-Activity Relationship (SAR) of 4-(2-Aminoethyl)thiomorpholine analogs is not currently feasible due to a lack of specific published studies on this particular chemical series. However, this guide provides a comparative overview of thiomorpholine-containing compounds targeting the dopamine D2 receptor, a likely target for this class of molecules, along with detailed experimental protocols and relevant pathway and workflow diagrams to assist researchers in this area.
Introduction: Thiomorpholine Analogs as Dopamine Receptor Ligands
Hypothetical Structure-Activity Relationships for Dopamine D2 Receptor Antagonism
Based on the general principles of SAR for dopamine D2 antagonists, we can hypothesize the following relationships for this compound analogs. These are general guidelines and would require experimental validation.
Table 1: Hypothetical SAR of this compound Analogs as Dopamine D2 Antagonists
| Position of Modification | Structural Change | Hypothesized Effect on D2 Affinity | Rationale |
| Aminoethyl Side Chain | Variation of the linker length | A two-carbon linker is often optimal for D2 receptor binding. | Maintains the appropriate distance between the basic nitrogen and the aromatic/lipophilic group. |
| N-substitution (e.g., with arylpiperazine) | Can significantly increase affinity and selectivity. | The substituent can interact with specific subpockets of the D2 receptor. | |
| Thiomorpholine Ring | Oxidation of the sulfur atom (sulfoxide, sulfone) | May decrease affinity due to increased polarity. | The lipophilic character of the thiomorpholine ring is often important for binding. |
| Substitution on the ring carbons | Steric hindrance may decrease affinity. | The thiomorpholine ring often fits into a specific pocket in the receptor. | |
| Aromatic/Lipophilic Moiety (attached to the aminoethyl group) | Introduction of various substituted aromatic rings | Can modulate affinity and selectivity through electronic and steric effects. | Aromatic interactions (pi-stacking, hydrophobic interactions) are crucial for binding. |
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2/D3 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation:
-
Homogenize the D2 receptor-expressing cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of haloperidol (10 µM), and 100 µL of membrane suspension.
-
Competition: 50 µL of radioligand, 50 µL of varying concentrations of the test compound, and 100 µL of membrane suspension.
-
-
The final concentration of the radioligand should be close to its Kd for the D2 receptor.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine D2 Receptor Functional Assay (cAMP Accumulation)
This protocol describes a functional assay to determine whether a test compound acts as an agonist or antagonist at the dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
CHO-K1 cell line stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine (a D2 receptor agonist, as a positive control).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture:
-
Culture the D2 receptor-expressing CHO-K1 cells in T75 flasks until they reach 80-90% confluency.
-
Detach the cells and resuspend them in stimulation buffer.
-
-
Assay Setup (Antagonist Mode):
-
Dispense the cell suspension into a 384-well plate.
-
Add varying concentrations of the test compound (or vehicle for control wells).
-
Incubate at room temperature for 15-30 minutes.
-
Add forskolin (to stimulate cAMP production) and dopamine (at its EC80 concentration) to all wells except the basal control.
-
Incubate at room temperature for 30-60 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
An antagonist will cause a dose-dependent decrease in the dopamine-induced inhibition of forskolin-stimulated cAMP levels.
-
Determine the IC50 value for the antagonist effect.
-
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Conclusion and Future Directions
While specific SAR data for this compound analogs is not currently available in the literature, the thiomorpholine scaffold remains a promising starting point for the design of novel dopamine receptor ligands. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to synthesize and evaluate new analogs in this chemical space. Future research should focus on the systematic synthesis of a library of these compounds with diverse substitutions on the aminoethyl side chain and the thiomorpholine ring. Subsequent pharmacological testing, as outlined in this guide, will be crucial to elucidate the SAR and to identify lead compounds with therapeutic potential for CNS disorders.
Safety Operating Guide
Essential Safety and Operational Guide for 4-(2-Aminoethyl)thiomorpholine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-(2-Aminoethyl)thiomorpholine (CAS: 53515-36-9). The information herein is compiled to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Chemical Identifier:
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.
GHS Hazard Statements:
-
H302: Harmful if swallowed[3]
-
H314: Causes severe skin burns and eye damage[4]
-
H315: Causes skin irritation[3]
-
H317: May cause an allergic skin reaction[4]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Precautionary Statements:
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection[4][5][6]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water[7]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[7][8][9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][7][9][10]
-
P310: Immediately call a POISON CENTER or doctor/physician[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C6H14N2S[2] |
| Molecular Weight | 146.3 g/mol [2] |
| Appearance | White to light yellow crystalline powder[11] |
| Boiling Point | 243°C at 760 mmHg[12] |
| Flash Point | 100.8°C[12] |
| Melting Point | 89 - 93 °C[11] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure when handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing.[13] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for integrity before each use.[12] |
| Skin and Body Protection | A lab coat, fully buttoned, is required. For larger quantities or in case of a spill, an impervious suit may be necessary.[13] Wear closed-toe shoes. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood.[12] If there is a risk of overexposure, an approved respirator should be worn.[5] |
Experimental Protocols
The following protocols provide step-by-step guidance for handling, spill cleanup, and disposal.
Handling and Storage Protocol
-
Preparation: Designate a specific area within a certified chemical fume hood for handling this compound. Ensure the work surface is clean before and after use. Have a spill kit readily accessible.[13]
-
Weighing and Transfer:
-
If weighing a solid, use a tared container inside the fume hood to prevent contamination of the balance.
-
If it is a liquid, transfer it using a calibrated pipette or syringe.
-
-
During Reaction:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[4] Store locked up.[6][8]
-
Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[6][8]
Spill Cleanup Protocol
-
Immediate Actions: Evacuate the area and ensure adequate ventilation.[4] Remove all sources of ignition.[6]
-
Personal Protection: Wear the appropriate PPE as outlined in Section 3, including respiratory protection.[4]
-
Containment and Cleanup:
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Reporting: Report the spill to the appropriate safety personnel.
Waste Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a dedicated, labeled hazardous waste container.[13]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled container. Do not mix with other waste streams unless compatibility is confirmed.[13]
-
Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4] Do not allow the material to enter drains or water courses.[12]
First Aid Measures
Immediate medical attention is required for any exposure.
-
If Inhaled: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
In Case of Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[12]
-
If Swallowed: Wash out mouth with copious amounts of water for at least 15 minutes. Do not induce vomiting. Seek immediate medical attention.[12]
Handling Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound 1,1-dioxide dihydrochloride | C6H16Cl2N2O2S | CID 43810718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | CAS#:53515-36-9 | Chemsrc [chemsrc.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
